Cyclo(L-Trp-L-Trp)
描述
(3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione has been reported in Penicillium dierckxii, Penicillium simplicissimum, and Penicillium fellutanum with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3S,6S)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHODRZUCGXYKU-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427749 | |
| Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20829-55-4 | |
| Record name | Cyclo-L-Trp-L-Trp | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20829-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclo(L-Trp-L-Trp): A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Trp-L-Trp), a cyclic dipeptide belonging to the diketopiperazine class of compounds, has emerged as a molecule of significant interest in the scientific community. Possessing a unique and rigidified scaffold, it exhibits a range of biological activities, most notably in the antimicrobial and antifungal realms. Furthermore, it serves as a crucial biosynthetic precursor to more complex and potent natural products. This technical guide provides an in-depth overview of the known biological activities of Cyclo(L-Trp-L-Trp), complete with quantitative data, detailed experimental methodologies, and visualizations of associated biochemical pathways.
Antimicrobial and Antifungal Activity
Cyclo(L-Trp-L-Trp) has demonstrated notable inhibitory effects against a spectrum of bacterial and fungal pathogens. Its activity is particularly pronounced against multidrug-resistant bacterial strains, highlighting its potential as a lead compound in the development of novel anti-infective agents.
Quantitative Antimicrobial and Antifungal Data
The antimicrobial and antifungal efficacy of Cyclo(L-Trp-L-Trp) is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Acinetobacter baumannii (multidrug-resistant strains) | Bacterium | 12.5 - 25[1] |
| Bacillus subtilis | Bacterium | 12.5 - 50[1] |
| Micrococcus luteus | Bacterium | 12.5 - 50[1] |
| Staphylococcus aureus | Bacterium | 12.5 - 50[1] |
| Saccharomyces cerevisiae | Fungus | 12.5 - 50[1] |
| Aspergillus niger | Fungus | 12.5 - 50[1] |
| Candida albicans | Fungus | 12.5 - 50[1] |
Mechanism of Antimicrobial Action
The precise molecular mechanism underlying the antimicrobial activity of diketopiperazines like Cyclo(L-Trp-L-Trp) is an area of active investigation. However, current research suggests that their mode of action may involve the disruption of bacterial cell-cell communication, a process known as quorum sensing. By interfering with signaling pathways, these compounds can inhibit the expression of virulence factors and biofilm formation, rendering the bacteria more susceptible to host immune responses and conventional antibiotics. The indole moiety of the tryptophan residues is thought to play a crucial role in this activity.
Experimental Protocols
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of Cyclo(L-Trp-L-Trp) is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism with no compound) and a negative control (broth only). The plate is then incubated at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration suitable for fungal growth.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This method provides a qualitative assessment of antifungal susceptibility.
-
Inoculum Preparation: A suspension of the fungal test organism is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the fungal suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of Cyclo(L-Trp-L-Trp) and placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-48 hours, or until sufficient growth is observed.
-
Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) is measured in millimeters. The size of the zone is indicative of the susceptibility of the fungus to the compound.
Cytotoxicity of Prenylated Derivatives
While Cyclo(L-Trp-L-Trp) itself exhibits low cytotoxicity, its prenylated derivatives have been shown to possess significant cytotoxic activity against human cancer cell lines. This highlights the potential of the Cyclo(L-Trp-L-Trp) scaffold for the development of novel anticancer agents through chemical modification.
Quantitative Cytotoxicity Data
The cytotoxic effects of prenylated Cyclo(L-Trp-L-Trp) derivatives are typically evaluated by determining their half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| Human Leukemia Cells | Leukemia | Prenylated Cyclo(L-Trp-L-Trp) derivatives | Varies with specific derivative |
| Human Ovarian Cancer Cells | Ovarian Cancer | Prenylated Cyclo(L-Trp-L-Trp) derivatives | Varies with specific derivative |
Note: Specific IC50 values for mono- and di-prenylated derivatives against specific leukemia (e.g., HL-60) and ovarian (e.g., SK-OV-3) cancer cell lines are dependent on the exact chemical structure of the derivative and are reported in specialized medicinal chemistry literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells (e.g., human leukemia or ovarian cancer cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the prenylated Cyclo(L-Trp-L-Trp) derivatives for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.
Role as a Biosynthetic Precursor
Cyclo(L-Trp-L-Trp) serves as a key intermediate in the biosynthesis of more complex and biologically active natural products, such as nocardioazine B. This biosynthetic pathway involves a series of enzymatic transformations that modify the core diketopiperazine scaffold.
Biosynthesis of Nocardioazine B
The biosynthesis of nocardioazine B from Cyclo(L-Trp-L-Trp) is a multi-step process catalyzed by a series of dedicated enzymes.
Experimental Workflow: In Vitro Enzymatic Synthesis
The enzymatic steps in the biosynthesis of nocardioazine B can be reconstituted in vitro to study the function of individual enzymes and to produce novel derivatives.
Other Potential Biological Activities
Preliminary studies and the activities of related diketopiperazines suggest that Cyclo(L-Trp-L-Trp) may possess other biological activities that warrant further investigation.
Anti-Quorum Sensing Activity
Tryptophan-containing cyclic dipeptides have been shown to interfere with bacterial quorum sensing systems. This activity is likely due to the structural similarity of the indole ring to some quorum sensing signal molecules, allowing it to act as a competitive inhibitor of the signal receptors. While not yet definitively demonstrated for Cyclo(L-Trp-L-Trp), its structure suggests it is a strong candidate for possessing anti-quorum sensing properties.
Effects on Gastrointestinal Epithelium
Some studies on cyclic dipeptides have indicated an effect on the maturation of gastrointestinal cells. For instance, an increase in the expression of alkaline phosphatase, a marker of intestinal cell differentiation, has been observed in HT-29 human colon adenocarcinoma cells upon treatment with certain cyclic dipeptides.
Experimental Protocol: Alkaline Phosphatase Activity Assay in HT-29 Cells
-
Cell Culture and Treatment: HT-29 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum. The cells are seeded in multi-well plates and allowed to reach a desired confluency. They are then treated with various concentrations of Cyclo(L-Trp-L-Trp) for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., containing Triton X-100) to release intracellular proteins, including alkaline phosphatase.
-
Enzymatic Assay: The cell lysate is incubated with a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP). The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 405 nm using a microplate reader. The rate of p-nitrophenol formation is directly proportional to the alkaline phosphatase activity.
-
Data Normalization: The alkaline phosphatase activity is often normalized to the total protein concentration in the cell lysate, which can be determined using a standard protein assay like the Bradford or BCA assay.
Conclusion
Cyclo(L-Trp-L-Trp) is a versatile cyclic dipeptide with a range of documented and potential biological activities. Its demonstrated antimicrobial and antifungal properties, coupled with the significant cytotoxicity of its prenylated derivatives, make it a compelling scaffold for the development of new therapeutic agents. Its role as a biosynthetic precursor also opens up avenues for biocatalytic synthesis of novel bioactive compounds. Further research into its mechanism of action and other potential biological effects, such as anti-quorum sensing and modulation of gastrointestinal cell function, is warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to the Natural Sources and Biological Activities of Cyclo(L-Trp-L-Trp)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Trp-L-Trp) is a cyclic dipeptide, or 2,5-diketopiperazine (DKP), composed of two L-tryptophan residues. This class of molecules is of significant interest to the scientific community due to its constrained structure, which imparts enhanced metabolic stability and bioavailability compared to linear peptides. Naturally produced by a variety of microorganisms, Cyclo(L-Trp-L-Trp) exhibits a range of biological activities, including antimicrobial and anti-quorum sensing properties. Its unique structure also serves as a scaffold for enzymatic modifications, such as prenylation, which can further enhance its bioactivity, leading to cytotoxic effects against cancer cell lines. This document provides a comprehensive overview of the natural sources of Cyclo(L-Trp-L-Trp), quantitative data on its biological activities, detailed experimental protocols for its isolation and characterization, and an exploration of the signaling pathways it modulates.
Natural Sources of Cyclo(L-Trp-L-Trp)
Cyclo(L-Trp-L-Trp) and other tryptophan-containing diketopiperazines are predominantly secondary metabolites of bacteria and fungi, including those found in unique environments such as marine sponges (sponge-derived fungi) and soil.
1.1. Bacterial Sources The biosynthesis of tryptophan-containing cyclodipeptides in bacteria is primarily carried out by a class of enzymes known as cyclodipeptide synthases (CDPSs). These enzymes utilize aminoacyl-tRNAs as substrates, hijacking them from the ribosomal protein synthesis machinery.
-
Streptomyces spp. : Various species of this actinobacterial genus are known producers. Specific CDPSs from Streptomyces strains have been identified and shown to synthesize Cyclo(L-Trp-L-Trp) when expressed heterologously in Escherichia coli.[1] One particular strain, Streptomyces sp. KH29, has been identified as a producer of an antibiotic substance with activity against multidrug-resistant Acinetobacter baumannii, later identified as Cyclo(L-Trp-L-Trp).[2]
1.2. Fungal Sources Fungi, particularly from the genera Aspergillus and Penicillium, are prolific sources of diverse diketopiperazines. Many of these fungi are isolated from marine environments or as endophytes within other organisms.
-
Aspergillus spp. : This genus is a rich source of indole diketopiperazine alkaloids.[3] Aspergillus oryzae possesses prenyltransferase enzymes capable of modifying Cyclo(L-Trp-L-Trp).[2] Marine sponge-derived fungi, such as Aspergillus sclerotiorum and Aspergillus versicolor, also produce tryptophan-containing DKPs.[4]
-
Penicillium spp. : Various species within this genus, such as Penicillium brevi-compactum, are known to produce related tryptophan-containing cyclodipeptides.[5][6][7]
Quantitative Data
The primary biological activity reported for Cyclo(L-Trp-L-Trp) is its antimicrobial function. Quantitative data is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Organism | Strain(s) | MIC (µg/mL) | Reference(s) |
| Bacteria | |||
| Acinetobacter baumannii | 41 of 49 multidrug-resistant strains | 12.5 - 25 | [2][8][9] |
| Bacillus subtilis | Not specified | 12.5 - 50 | [2][8][9] |
| Micrococcus luteus | Not specified | 12.5 - 50 | [2][8][9] |
| Staphylococcus aureus | Not specified | 12.5 - 50 | [2][8][9] |
| Fungi | |||
| Aspergillus niger | Not specified | 12.5 - 50 | [2][8][9] |
| Candida albicans | Not specified | 12.5 - 50 | [2][8][9] |
| Saccharomyces cerevisiae | Not specified | 12.5 - 50 | [2][8][9] |
Experimental Protocols
The isolation and characterization of Cyclo(L-Trp-L-Trp) from natural sources follow a general workflow involving fermentation, extraction, chromatographic purification, and structural elucidation.
3.1. General Workflow for Isolation and Characterization
3.2. Protocol 1: Isolation from Fungal Culture
This protocol is a composite based on methods for isolating diketopiperazines from fungal cultures.[1][6]
-
Fermentation : Culture the fungal strain (e.g., Aspergillus sp.) on a suitable solid or liquid medium. For solid-state fermentation, use rice medium (e.g., 50 g rice, 50 mL 0.3% saline water) in 1 L Erlenmeyer flasks. Incubate at room temperature under static conditions for 28 days.[6] For liquid culture, use a medium like Czapek yeast extract broth and incubate for a similar period.
-
Extraction : Combine the mycelia and fermentation medium. Extract exhaustively with an organic solvent such as ethyl acetate or methanol (3x). Combine the organic layers.
-
Concentration : Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to yield the crude organic extract.
-
Initial Chromatographic Separation : Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity, typically starting with petroleum ether/ethyl acetate and transitioning to ethyl acetate/methanol, to separate the extract into several fractions.[6]
-
High-Performance Liquid Chromatography (HPLC) Purification : Further purify the fractions containing the target compound using preparative reversed-phase HPLC (RP-HPLC).
-
Column : C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm).[5]
-
Mobile Phase : Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient : A linear gradient from 10% to 60% Mobile Phase B over 40-50 minutes is a typical starting point.[5]
-
Detection : Monitor the elution using a UV detector at 220 nm and 280 nm (due to the indole chromophore).[5]
-
-
Final Step : Collect the fractions corresponding to the pure compound peak, combine them, and lyophilize to obtain pure Cyclo(L-Trp-L-Trp) as a powder.
3.3. Protocol 2: Structural Characterization
-
Mass Spectrometry (MS) : Confirm the molecular weight of the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). For Cyclo(L-Trp-L-Trp) (C₂₂H₂₀N₄O₂), the expected [M+H]⁺ ion is approximately m/z 373.16.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra to elucidate the chemical structure and confirm the presence of two tryptophan residues within a diketopiperazine core.
-
Chiral Analysis : To confirm the L-configuration of the tryptophan residues, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 8-24 hours) to break the cyclic peptide into its constituent amino acids. Analyze the resulting amino acids using chiral TLC or chiral HPLC and compare their retention times/factors to authentic L- and D-tryptophan standards.[5][6]
Signaling Pathways and Mechanism of Action
While research into the specific signaling pathways modulated by Cyclo(L-Trp-L-Trp) is ongoing, current evidence points towards its role as an inhibitor of bacterial quorum sensing and as a potential neuroprotective agent.
4.1. Biosynthesis Pathway
The formation of Cyclo(L-Trp-L-Trp) in microorganisms is not a result of ribosomal synthesis but is catalyzed by specialized enzymes called Cyclodipeptide Synthases (CDPSs). These enzymes intercept L-tryptophanyl-tRNA molecules destined for the ribosome and catalyze a cyclization reaction to form the diketopiperazine ring.
4.2. Inhibition of Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This process regulates virulence factors, biofilm formation, and motility. Tryptophan-containing cyclic dipeptides have been shown to act as QS inhibitors.[10][11] They are thought to function as competitive antagonists, binding to the receptor protein (e.g., LuxR-type receptors) without activating it, thereby blocking the binding of the native autoinducer molecules (like acyl-homoserine lactones, AHLs). This disruption prevents the coordinated expression of virulence genes.
4.3. Potential Neuroprotective Pathways
While direct evidence for Cyclo(L-Trp-L-Trp) is still emerging, related cyclic dipeptides have demonstrated neuroprotective effects.[3] For example, Cyclo(L-Pro-L-Phe) was shown to protect neuronal cells from oxidative stress by acting as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[12] Activation of PPAR-γ can inhibit the pro-inflammatory transcription factor NF-κB, which in turn reduces the expression of apoptotic proteins like activated Caspase-3, thereby preventing cell death. Given the structural similarities, a similar mechanism could be hypothesized for Cyclo(L-Trp-L-Trp).
Conclusion
Cyclo(L-Trp-L-Trp) is a microbially-derived natural product with well-documented antimicrobial properties and promising activity as a quorum sensing inhibitor. Its prevalence in various bacterial and fungal genera, particularly Streptomyces and Aspergillus, makes these organisms prime candidates for further exploration and biotechnological production. The established protocols for its isolation and characterization provide a solid foundation for researchers to investigate this molecule and its derivatives. Future research should focus on elucidating the specific molecular targets of Cyclo(L-Trp-L-Trp) to fully understand its mechanism of action, particularly in the context of its potential neuroprotective effects, and to exploit its scaffold for the development of novel therapeutic agents.
References
- 1. 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Cyclo(L-Trp-L-Trp): A Technical Guide for Researchers
An In-depth Technical Guide on the Core Biosynthetic Pathway of Cyclo(L-Tryptophan-L-Tryptophan)
This technical guide provides a comprehensive overview of the biosynthesis of Cyclo(L-Tryptophan-L-Tryptophan) [Cyclo(L-Trp-L-Trp)], a key cyclic dipeptide precursor for a range of bioactive natural products. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic machinery, experimental protocols for its study, and quantitative data where available.
Introduction to Cyclo(L-Trp-L-Trp)
Cyclo(L-Trp-L-Trp) is a member of the diketopiperazine (DKP) class of cyclic dipeptides, which are the simplest forms of cyclic peptides found in nature[1]. These molecules are synthesized by a variety of organisms, including bacteria, fungi, and animals, and exhibit a broad spectrum of biological activities[1][2][3]. Cyclo(L-Trp-L-Trp) itself has demonstrated antibacterial and antifungal properties[4]. Furthermore, it serves as a crucial scaffold for the biosynthesis of more complex and potent natural products, such as the nocardioazines, through the action of tailoring enzymes like prenyltransferases and methyltransferases[2][4][5].
The biosynthesis of the Cyclo(L-Trp-L-Trp) core is primarily accomplished through two distinct enzymatic pathways: via Non-Ribosomal Peptide Synthetases (NRPSs) and, more commonly for this specific molecule, through the action of Cyclodipeptide Synthases (CDPSs)[2][6][7]. This guide will focus on the CDPS-mediated pathway.
The Cyclodipeptide Synthase (CDPS) Pathway for Cyclo(L-Trp-L-Trp) Biosynthesis
CDPSs are a family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to synthesize the two peptide bonds required for the formation of a cyclodipeptide[7][8]. This process diverts charged tRNAs from their primary role in ribosomal protein synthesis[7].
The biosynthesis of Cyclo(L-Trp-L-Trp) is catalyzed by specific CDPSs that exhibit high fidelity for tryptophanyl-tRNA (Trp-tRNATrp). Two such enzymes, NozA and NcdA, have been identified in the marine actinomycete Nocardiopsis sp. CMB-M0232[9]. These enzymes specifically catalyze the formation of Cyclo(L-Trp-L-Trp) from two molecules of Trp-tRNATrp[2][9].
The catalytic mechanism of CDPSs is proposed to follow a ping-pong mechanism[10]. The process begins with the binding of the first Trp-tRNATrp molecule. The tryptophanyl moiety is then transferred to a conserved serine residue in the active site of the CDPS, forming a covalent aminoacyl-enzyme intermediate. Subsequently, the second Trp-tRNATrp molecule binds, and its tryptophanyl group is transferred to the enzyme-bound tryptophan, forming a dipeptidyl-enzyme intermediate. Finally, this dipeptidyl intermediate undergoes intramolecular cyclization to form Cyclo(L-Trp-L-Trp), which is then released from the enzyme[10].
Quantitative Data
While detailed kinetic parameters for specific Cyclo(L-Trp-L-Trp) synthases like NozA and NcdA are not extensively reported in the literature, data from related enzyme systems and production titers in heterologous hosts provide valuable insights.
Table 1: Production of Tryptophan-Containing Cyclic Dipeptides in Engineered E. coli
| Product | CDPS Enzyme | Host Strain | Titer (mg/L) | Reference |
| Cyclo(L-Trp-L-Trp) | NozA | E. coli | Not explicitly quantified | [9] |
| Cyclo(L-Trp-L-Trp) | NcdA | E. coli | Not explicitly quantified | [9] |
| L-Tryptophan (precursor) | - | E. coli S028 | 34,000 - 40,000 | [9] |
| L-Tryptophan (precursor) | E. coli FB-04(pta1) | E. coli | 44,000 | [11] |
| L-Tryptophan (precursor) | E. coli TRP07 | E. coli | 49,000 | [12] |
| L-Tryptophan (precursor) | Engineered E. coli | E. coli | 3,050 | [13] |
Note: While direct titers for Cyclo(L-Trp-L-Trp) are scarce, the high titers of its precursor, L-Tryptophan, in engineered E. coli strains suggest a significant potential for optimizing Cyclo(L-Trp-L-Trp) production.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of Cyclo(L-Trp-L-Trp) biosynthesis.
Heterologous Expression and Purification of Cyclo(L-Trp-L-Trp) Synthase
This protocol describes the general workflow for producing and purifying a CDPS enzyme, such as NozA or NcdA, in E. coli.
Protocol:
-
Gene Cloning: The gene encoding the CDPS of interest (e.g., nozA) is synthesized with codon optimization for E. coli expression. It is then cloned into a suitable expression vector, such as pET-28a, which incorporates an N- or C-terminal polyhistidine tag for purification. The resulting plasmid is transformed into a competent E. coli expression strain like BL21(DE3).
-
Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (similar to lysis buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution and Dialysis: The His-tagged CDPS is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C.
In Vitro Assay for Cyclo(L-Trp-L-Trp) Synthase Activity
This two-step protocol first involves the charging of tRNATrp with L-Tryptophan, followed by the CDPS-catalyzed cyclization reaction.
Step 1: Preparation of Tryptophanyl-tRNATrp
This procedure is adapted from protocols for aminoacylation activity assays[14].
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl (pH 7.5): 80 mM
-
MgCl₂: 8 mM
-
ATP: 4 mM
-
Dithiothreitol (DTT): 0.8 mM
-
L-Tryptophan (can be radiolabeled, e.g., [³H]-Trp, for quantification): concentration to be optimized based on the Km of TrpRS
-
tRNATrp (commercially available or in vitro transcribed): concentration to be optimized
-
Tryptophanyl-tRNA Synthetase (TrpRS): catalytic amount
-
-
Incubation: Incubate the reaction mixture at 30-37°C for a sufficient time to ensure complete charging of the tRNA (e.g., 30 minutes).
-
Purification of Trp-tRNATrp: The charged tRNA can be purified from the reaction mixture by methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using size-exclusion chromatography to separate the larger tRNA from smaller molecules like unincorporated amino acids and ATP.
Step 2: CDPS-Catalyzed Cyclization
This is a generalized protocol based on descriptions of CDPS assays[8][15][16].
-
Reaction Mixture: Prepare a reaction mixture containing:
-
HEPES or Tris-HCl buffer (pH 7.0-8.0): 50-100 mM
-
MgCl₂: 10-20 mM
-
Purified Trp-tRNATrp (from Step 1): concentration to be optimized
-
Purified Cyclo(L-Trp-L-Trp) Synthase: catalytic amount
-
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30-37°C) for a defined period (e.g., 1-4 hours).
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate. Vortex the mixture vigorously to extract the relatively nonpolar Cyclo(L-Trp-L-Trp) into the organic phase.
-
Sample Preparation for Analysis: Centrifuge the mixture to separate the phases. Collect the organic layer and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
HPLC-MS Analysis of Cyclo(L-Trp-L-Trp)
This protocol outlines a general method for the detection and quantification of Cyclo(L-Trp-L-Trp).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
HPLC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[15][17][18][19].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at wavelengths relevant for the indole moiety of tryptophan (e.g., 220 nm and 280 nm) and by mass spectrometry.
Mass Spectrometry Conditions (example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Full scan mode to detect the protonated molecule [M+H]⁺ of Cyclo(L-Trp-L-Trp) (expected m/z = 373.16).
-
Tandem MS (MS/MS): For structural confirmation, the parent ion (m/z 373.16) can be fragmented to produce characteristic daughter ions. Common fragmentation patterns for diketopiperazines include the loss of CO and side-chain fragmentation.
Biological Activity and Regulatory Pathways
Cyclo(L-Trp-L-Trp) is not only a biosynthetic intermediate but also exhibits biological activities. It has been shown to possess broad-spectrum antifungal properties[4]. Its derivatives, the nocardioazines, are formed through a series of tailoring reactions including prenylation and methylation, catalyzed by enzymes encoded in a separate gene cluster[2][5]. Nocardioazine B, for instance, is derived from Cyclo(L-Trp-L-Trp) through the action of a racemase, a prenyltransferase, and a bifunctional methyltransferase[5].
The regulation of the nocardioazine biosynthetic gene cluster is likely complex, involving pathway-specific transcriptional regulators that respond to cellular signals and environmental cues. The expression of such biosynthetic gene clusters in bacteria is often controlled by transcriptional regulators that can act as activators or repressors, sometimes in response to the accumulation of pathway intermediates or final products[18][20].
The antimicrobial mechanism of action for many diketopiperazines is thought to involve the disruption of bacterial cell membranes or interference with quorum sensing pathways, which regulate bacterial virulence and biofilm formation[5][21][22]. The hydrophobic nature of the tryptophan side chains in Cyclo(L-Trp-L-Trp) likely facilitates its interaction with and perturbation of the lipid bilayer of bacterial membranes[6][23].
Conclusion
The biosynthesis of Cyclo(L-Trp-L-Trp) via cyclodipeptide synthases represents an efficient enzymatic pathway for the production of this important bioactive molecule and biosynthetic precursor. While significant progress has been made in identifying the enzymes involved and outlining the overall pathway, further research is needed to fully characterize the kinetics and regulation of these enzymes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biochemistry of Cyclo(L-Trp-L-Trp) and to engineer its production for various biotechnological and pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Tryptophanyl tRNA synthetase: isolation and characteristics of the tryptophanyl-enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]
- 5. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 6. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two Distinct Cyclodipeptide Synthases from a Marine Actinomycete Catalyze Biosynthesis of the Same Diketopiperazine Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The tRNA-Dependent Biosynthesis of Modified Cyclic Dipeptides [mdpi.com]
- 11. L-Tryptophan Production in Escherichia coli Improved by Weakening the Pta-AckA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Preparation of enantiomerically pure L-7-azatryptophan by an enzymatic method and its application to the development of a fluorimetric activity assay for tryptophanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bypassing the requirement for aminoacyl-tRNA by a cyclodipeptide synthase enzyme - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00142B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A method for the quantitation of tryptophan in Escherichia coli fermentation broth by isocratic high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Presence, Mode of Action, and Application of Pathway Specific Transcription Factors in Aspergillus Biosynthetic Gene Clusters [mdpi.com]
- 19. A method for the quantitation of tryptophan in Escherichia coli fermentation broth by isocratic high-performance liquid chromatography with ultraviolet detection. | Sigma-Aldrich [sigmaaldrich.com]
- 20. Transcriptional regulation of the novobiocin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tryptophan in Membrane-Active Synthetic Antimicrobials [xiahepublishing.com]
A Technical Guide to the Spectroscopic Data of Cyclo(L-Tryptophan-L-Tryptophan)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the cyclic dipeptide Cyclo(L-Tryptophan-L-Tryptophan), also known as (3S,6S)-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines reported data with expected spectroscopic characteristics inferred from closely related compounds and the constituent L-tryptophan amino acid.
Molecular and Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Cyclo(L-Trp-L-Trp).
Table 1: General Molecular Information
| Property | Value |
| Molecular Formula | C₂₂H₂₀N₄O₂ |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 20829-55-4 |
Table 2: UV-Vis Spectroscopic Data
| Solvent | Absorption Maxima (λmax) | Reference |
| Methanol | 276 nm (broad), with peaks at 273, 279, and 289 nm | [1] |
| Not Specified | 221, 281, 291 nm | [2] |
Note: Discrepancies in reported UV-Vis maxima may be attributed to differences in solvent and experimental conditions.
Table 3: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Fragmentation Products (Proposed) |
| [M+H]⁺ | 373.1608 | 373.16 (typical) | 243.10, 130.06 |
Table 4: Infrared (IR) Spectroscopy Data
A study has been conducted on the IR-spectroscopic and stereo-structural analysis of Cyclo(L-Trp-L-Trp) using solid-state linear-dichroic infrared (IR-LD) spectroscopy[3]. While the full spectrum is not provided here, the characteristic vibrational modes are expected in the following regions.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3300-3200 |
| N-H Stretch (Indole) | ~3400 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Amide I) | ~1650 |
| N-H Bend (Amide II) | ~1550 |
| C=C Stretch (Aromatic) | 1600-1450 |
Table 5: ¹H and ¹³C NMR Spectroscopic Data
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| α-CH | 4.0 - 4.5 | 55 - 60 |
| β-CH₂ | 3.0 - 3.5 | 28 - 33 |
| Amide N-H | 7.5 - 8.5 | - |
| Indole N-H | 10.5 - 11.5 | - |
| Indole C2-H | ~7.2 | ~124 |
| Indole C4-H | ~7.6 | ~118 |
| Indole C5-H | ~7.1 | ~119 |
| Indole C6-H | ~7.0 | ~121 |
| Indole C7-H | ~7.4 | ~111 |
| Indole C3 | - | ~110 |
| Indole C3a | - | ~127 |
| Indole C7a | - | ~136 |
| Carbonyl C=O | - | 165 - 175 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state structure and conformation of Cyclo(L-Trp-L-Trp).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of Cyclo(L-Trp-L-Trp) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for conformational analysis.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are typically referenced to the residual solvent peak.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elucidate the fragmentation pattern of Cyclo(L-Trp-L-Trp).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
MS Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the protonated molecule [M+H]⁺.
-
-
MS/MS (Tandem MS) Acquisition:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Acquire the product ion spectrum.
-
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic losses and fragment ions. For tryptophan-containing peptides, a common fragment corresponds to the indolylmethyl cation at m/z 130.06.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of Cyclo(L-Trp-L-Trp), which is characteristic of the tryptophan indole chromophore.
Methodology:
-
Sample Preparation: Prepare a stock solution of Cyclo(L-Trp-L-Trp) in a UV-transparent solvent (e.g., methanol, ethanol, or water). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample from approximately 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the secondary structure and chiral environment of Cyclo(L-Trp-L-Trp).
Methodology:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration. The concentration should be optimized to give a suitable CD signal.
-
Instrumentation: Use a CD spectrometer.
-
Acquisition:
-
Use a quartz cuvette with a defined path length (e.g., 1 mm).
-
Record the CD spectrum in the near-UV region (250-350 nm) to probe the environment of the tryptophan side chains. The spectrum in this region is influenced by the ¹Lₐ and ¹Lₑ transitions of the indole ring.
-
Record the spectrum in the far-UV region (190-250 nm) to analyze the peptide backbone conformation.
-
-
Data Analysis: The resulting spectrum of differential absorption of left and right circularly polarized light provides information on the molecule's three-dimensional structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a cyclic dipeptide like Cyclo(L-Trp-L-Trp).
Caption: Workflow for the Spectroscopic Characterization of Cyclo(L-Trp-L-Trp).
References
An In-depth Technical Guide to Cyclo(L-Trp-L-Trp): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Trp-L-Trp), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules, has garnered significant interest within the scientific community. Composed of two L-tryptophan residues, this natural product and synthetic precursor exhibits a range of biological activities, including antibacterial and cytotoxic properties.[1][2] Its rigidified structure and the presence of two indole moieties make it a compelling scaffold for medicinal chemistry and a valuable tool in the synthesis of more complex bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Cyclo(L-Trp-L-Trp), tailored for professionals in research and drug development.
Chemical Structure and Properties
Cyclo(L-Trp-L-Trp), with the systematic name (3S,6S)-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione, possesses a central diketopiperazine ring formed from the condensation of two L-tryptophan amino acids. The defining features of its structure are the two indole side chains, which play a crucial role in its chemical and biological characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(L-Trp-L-Trp) is presented in the table below, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀N₄O₂ | [1][2][3] |
| Molecular Weight | 372.43 g/mol | [3] |
| CAS Number | 20829-55-4 | [2][3] |
| Appearance | Light yellow powder | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mLDMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | [1][2] |
| Storage | Store at -20°C, protect from light | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and characterization of Cyclo(L-Trp-L-Trp).
UV-Vis Spectroscopy: The ultraviolet absorption maxima (λmax) for Cyclo(L-Trp-L-Trp) have been reported at 221, 281, and 291 nm, which are characteristic of the indole chromophore.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are crucial for confirming the structure of Cyclo(L-Trp-L-Trp). While a specific, fully assigned spectrum for this compound is not available in the cited literature, studies on similar cyclodipeptides containing two identical aromatic L-amino acid residues suggest that the two residues are in a fast conformational equilibrium between a folded and an extended conformer, resulting in a single set of resonances for the two identical residues.
Experimental Protocols
Synthesis of Cyclo(L-Trp-L-Trp)
The synthesis of Cyclo(L-Trp-L-Trp) typically involves the cyclization of the corresponding linear dipeptide, L-Tryptophyl-L-tryptophan. A general methodology, adapted from the synthesis of similar cyclic dipeptides, is outlined below. This process involves the initial formation of a protected linear dipeptide, followed by deprotection and subsequent intramolecular cyclization.
Part 1: Synthesis of Protected L-Tryptophyl-L-tryptophan
-
Materials:
-
N-Boc-L-tryptophan
-
L-tryptophan methyl ester hydrochloride
-
Coupling agents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve N-Boc-L-tryptophan (1.0 eq) and L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Add HOBt (3.6 eq) and DIPEA (4.8 eq) to the solution and cool to 0°C.
-
Add HBTU (1.2 eq) to the stirred solution.
-
Allow the reaction to proceed for several hours at room temperature, monitoring by TLC.
-
Upon completion, perform an aqueous workup to extract the protected dipeptide.
-
Part 2: Deprotection and Cyclization
-
Materials:
-
Protected dipeptide from Part 1
-
Trifluoroacetic acid (TFA)
-
Ammonium hydroxide (NH₄OH)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the protected dipeptide in a solution of TFA in dichloromethane to remove the Boc protecting group.
-
After deprotection, concentrate the solution in vacuo.
-
Dissolve the resulting dipeptide methyl ester in methanol at a low concentration (high dilution conditions).
-
Add ammonium hydroxide to the solution to facilitate cyclization.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the formation of the cyclic dipeptide by TLC or LC-MS.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Cyclo(L-Trp-L-Trp).
-
Biological Activity and Potential Signaling Pathways
Cyclo(L-Trp-L-Trp) has demonstrated notable biological activities. It exhibits antibacterial activity against a range of bacteria, including multidrug-resistant Acinetobacter baumannii, Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus.[1][2] Additionally, it shows antifungal activity against Saccharomyces cerevisiae, Aspergillus niger, and Candida albicans.[1][2] Furthermore, prenylated derivatives of Cyclo(L-Trp-L-Trp) have been found to be cytotoxic against human leukemia and ovarian cell lines.[1][2]
The presence of two tryptophan units suggests a potential interaction with pathways involving this essential amino acid. L-tryptophan is a crucial precursor for the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). While direct modulation of serotonin pathways by Cyclo(L-Trp-L-Trp) has not been definitively established, its structural similarity to serotonin precursors warrants investigation into its potential effects on serotonergic signaling.
The biosynthesis of serotonin from L-tryptophan is a well-characterized pathway.
References
Technical Guide: Cyclo(L-Trp-L-Trp)
InChIKey: DNHODRZUCGXYKU-PMACEKPBSA-N
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Cyclo(L-Trp-L-Trp), a cyclic dipeptide with significant biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological relevance, supported by experimental protocols and data visualizations.
Core Data Presentation
Cyclo(L-Trp-L-Trp) is a cyclic dipeptide composed of two L-tryptophan residues.[1] Its constrained cyclic structure confers unique chemical and biological properties, making it a molecule of interest for pharmaceutical and biotechnological applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Cyclo(L-Trp-L-Trp) is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| IUPAC Name | (3S,6S)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
| Synonyms | Cyclic dioxopiperazine-L-tryptophan-L-tryptophan | [2][3] |
| CAS Number | 20829-55-4 | [2][3] |
| Molecular Formula | C₂₂H₂₀N₄O₂ | [2] |
| Molecular Weight | 372.4 g/mol | [2] |
| InChIKey | DNHODRZUCGXYKU-PMACEKPBSA-N | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)NC(=O)--INVALID-LINK--CC4=CNC5=CC=CC=C54 | [3] |
| Appearance | Crystalline solid | |
| λmax | 221, 281, 291 nm | [2] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | [2][3] |
| Storage | Store at -20°C, protect from light | [3] |
Biological Activity
Cyclo(L-Trp-L-Trp) has demonstrated notable antibacterial and cytotoxic activities. A summary of its minimum inhibitory concentrations (MICs) against various microorganisms is provided in Table 2.
| Organism | MIC (µg/mL) | Reference |
| Multidrug-resistant Acinetobacter baumannii | 12.5-25 | [2][3] |
| Bacillus subtilis | 12.5-50 | [2][3] |
| Micrococcus luteus | 12.5-50 | [2][3] |
| Staphylococcus aureus | 12.5-50 | [2][3] |
| Saccharomyces cerevisiae | 12.5-50 | [2][3] |
| Aspergillus niger | 12.5-50 | [2][3] |
| Candida albicans | 12.5-50 | [2][3] |
Furthermore, prenylated derivatives of Cyclo(L-Trp-L-Trp) have shown cytotoxicity against human leukemia and ovarian cancer cell lines.[2][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of Cyclo(L-Trp-L-Trp) and for evaluating its biological activities. These protocols are based on established methods for similar compounds and can be adapted for specific research needs.
Synthesis of Cyclo(L-Trp-L-Trp)
The synthesis of Cyclo(L-Trp-L-Trp) can be achieved through a two-step process involving the formation of a linear dipeptide followed by intramolecular cyclization.
Part 1: Synthesis of the Linear Dipeptide (L-Tryptophyl-L-Tryptophan Methyl Ester)
-
Materials : N-Boc-L-tryptophan, L-tryptophan methyl ester hydrochloride, 1-Hydroxybenzotriazole (HOBt), N,N'-Dicyclohexylcarbodiimide (DCC), Triethylamine (TEA), Anhydrous Dichloromethane (DCM), Anhydrous Dimethylformamide (DMF).
-
Procedure :
-
Dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM under an inert nitrogen atmosphere.
-
Add TEA (1.1 eq) dropwise and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
In a separate flask, dissolve N-Boc-L-tryptophan (1.0 eq) in anhydrous DCM.
-
Add the N-Boc-L-tryptophan solution to the reaction mixture, followed by the addition of DCC (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the protected linear dipeptide.
-
Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield the linear dipeptide methyl ester.
-
Part 2: Intramolecular Cyclization
-
Materials : L-Tryptophyl-L-tryptophan methyl ester, Methanol or Toluene, Glacial Acetic Acid.
-
Procedure :
-
Dissolve the linear dipeptide methyl ester in methanol or toluene in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (approximately 1% v/v).
-
Reflux the mixture for 12-24 hours, monitoring the cyclization by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude Cyclo(L-Trp-L-Trp) by silica gel column chromatography, followed by recrystallization from methanol to obtain the pure product as a white solid.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of Cyclo(L-Trp-L-Trp) against bacterial and fungal strains using the broth microdilution method.
-
Materials : Cyclo(L-Trp-L-Trp), Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, 96-well microtiter plates, bacterial/fungal inoculum.
-
Procedure :
-
Prepare a stock solution of Cyclo(L-Trp-L-Trp) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of Cyclo(L-Trp-L-Trp) that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assay
This protocol describes a method to evaluate the cytotoxic effects of prenylated Cyclo(L-Trp-L-Trp) derivatives on cancer cell lines (e.g., human leukemia and ovarian cancer cell lines) using a flow cytometry-based assay.
-
Materials : Prenylated Cyclo(L-Trp-L-Trp) derivatives, human leukemia and ovarian cancer cell lines, complete cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, Propidium Iodide (PI) staining solution, Annexin V-FITC apoptosis detection kit, flow cytometer.
-
Procedure :
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the prenylated Cyclo(L-Trp-L-Trp) derivatives for 24, 48, or 72 hours.
-
After the incubation period, harvest the cells by trypsinization.
-
Wash the cells with cold PBS and resuspend them in binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
While the direct molecular targets and signaling pathways of Cyclo(L-Trp-L-Trp) are not yet fully elucidated, its biological activities suggest interactions with fundamental cellular processes. The constituent amino acid, L-tryptophan, is a precursor to several important signaling molecules, including serotonin and kynurenine, which are involved in a multitude of physiological and pathological processes.
The metabolism of tryptophan can influence key signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and proliferation. Furthermore, tryptophan metabolites are known to act as ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a critical role in regulating immune responses and maintaining intestinal homeostasis.
Logical Relationship of Cyclo(L-Trp-L-Trp) Biological Effects
The following diagram illustrates the known biological effects of Cyclo(L-Trp-L-Trp) and its potential connections to broader signaling contexts based on its constituent L-tryptophan.
Experimental Workflow for Synthesis and Bioactivity Screening
The following diagram outlines a typical experimental workflow for the synthesis and subsequent biological evaluation of Cyclo(L-Trp-L-Trp).
References
Cyclo(L-Trp-L-Trp): A Comprehensive Technical Guide
CAS Number: 20829-55-4
Abstract
Cyclo(L-Trp-L-Trp), a cyclic dipeptide with the CAS number 20829-55-4, has emerged as a molecule of significant interest in the fields of drug discovery and biotechnology. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activities, with a focus on its antimicrobial and cytotoxic potential. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its quantitative data. Furthermore, this guide elucidates the potential mechanisms of action, including its likely interaction with key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Cyclo(L-Trp-L-Trp).
Introduction
Cyclo(L-Trp-L-Trp), also known as (3S,6S)-bis(1H-indol-3-ylmethyl)-2,5-piperazinedione, is a naturally occurring or synthetic cyclic dipeptide composed of two L-tryptophan residues. Its rigid diketopiperazine scaffold and the presence of two indole moieties contribute to its diverse biological activities. This compound has garnered attention for its broad-spectrum antibacterial and antifungal properties. Moreover, its prenylated derivatives have demonstrated significant cytotoxicity against various cancer cell lines, highlighting its potential as a scaffold for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on Cyclo(L-Trp-L-Trp), providing a technical resource for the scientific community.
Physicochemical Properties
Cyclo(L-Trp-L-Trp) is typically a light yellow powder. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20829-55-4 | |
| Molecular Formula | C₂₂H₂₀N₄O₂ | |
| Molecular Weight | 372.4 g/mol | |
| Appearance | Light yellow powder | |
| Purity | ≥98% | |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | |
| UV Absorption (λmax) | 221, 281, 291 nm | |
| Storage Temperature | 0-8°C | |
| SMILES | O=C(--INVALID-LINK--N3)N--INVALID-LINK--C3=O | |
| InChI | InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 |
Synthesis and Characterization
The synthesis of Cyclo(L-Trp-L-Trp) can be achieved through a multi-step process involving the formation of a linear dipeptide followed by intramolecular cyclization. The following protocol is adapted from established methods for the synthesis of similar cyclic dipeptides.
Experimental Protocol: Synthesis of Cyclo(L-Trp-L-Trp)
Step 1: Linear Dipeptide Synthesis (Amide Bond Formation)
-
To a stirred solution of Nα-Boc-L-tryptophan (1.05 eq), L-tryptophan methyl ester (1.0 eq.), and HOBt (3.6 eq.) in anhydrous DMF at 0°C, add DIPEA (4.8 eq.) followed by HBTU (1.2 eq.).
-
Stir the reaction mixture under a nitrogen atmosphere for 1.5 hours.
-
Add ethyl acetate to the reaction mixture and wash the organic layer sequentially with 10% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the protected linear dipeptide, which can be used in the next step without further purification.
Step 2: Boc Deprotection
-
Dissolve the protected dipeptide from Step 1 in a 1:1 mixture of TFA and CH₂Cl₂.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent in vacuo to yield the deprotected linear dipeptide as a TFA salt.
Step 3: Cyclization (Diketopiperazine Formation)
-
Dissolve the deprotected dipeptide TFA salt in methanol (approximately 0.25 M).
-
Cool the solution to 0°C and add ammonium hydroxide (28-30% in H₂O) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture in vacuo and purify the crude product by reversed-phase column chromatography using a water/methanol gradient to afford Cyclo(L-Trp-L-Trp).
Step 4: Characterization
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
The expected mass for [M+H]⁺ should be approximately 373.1608.
.dot[label="Synthesis Workflow for Cyclo(L-Trp-L-Trp)", labelloc=t, fontsize=18] node [shape=box, style="filled", fontname="Helvetica", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];
} .caption[caption-text="Synthesis and purification workflow for Cyclo(L-Trp-L-Trp)."]
Biological Activities and Quantitative Data
Cyclo(L-Trp-L-Trp) and its derivatives exhibit a range of biological activities, most notably antimicrobial and cytotoxic effects.
Antimicrobial Activity
Cyclo(L-Trp-L-Trp) has demonstrated broad-spectrum activity against various bacteria and fungi, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) against a panel of microorganisms are summarized below.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Acinetobacter baumannii (MDR) | Gram-negative | 12.5 - 25 | |
| Bacillus subtilis | Gram-positive | 12.5 - 50 | |
| Micrococcus luteus | Gram-positive | 12.5 - 50 | |
| Staphylococcus aureus | Gram-positive | 12.5 - 50 | |
| Saccharomyces cerevisiae | Fungus | 12.5 - 50 | |
| Aspergillus niger | Fungus | 12.5 - 50 | |
| Candida albicans | Fungus | 12.5 - 50 |
Cytotoxic Activity
While Cyclo(L-Trp-L-Trp) itself shows moderate cytotoxicity, its prenylated derivatives exhibit significantly enhanced activity against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Cyclo-L-7-dimethylallyl-Trp-Gly | HeLa | Cervical Cancer | >100 | |
| HepG2 | Liver Cancer | 83.5 | ||
| A549 | Lung Cancer | >100 | ||
| MCF-7 | Breast Cancer | >100 | ||
| Cyclo-L-7-dimethylallyl-Trp-L-Ala | HeLa | Cervical Cancer | 82.3 | |
| HepG2 | Liver Cancer | 75.1 | ||
| A549 | Lung Cancer | 89.4 | ||
| MCF-7 | Breast Cancer | 95.2 | ||
| Cyclo-L-7-dimethylallyl-Trp-L-Trp | HeLa | Cervical Cancer | 73.8 | |
| HepG2 | Liver Cancer | 69.5 | ||
| A549 | Lung Cancer | 80.1 | ||
| MCF-7 | Breast Cancer | 88.4 |
Experimental Protocols for Biological Assays
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Prepare a stock solution of Cyclo(L-Trp-L-Trp) in DMSO.
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: Cytotoxicity Assay (MTT Assay)
-
Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of Cyclo(L-Trp-L-Trp) or its derivatives for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanisms of Action and Signaling Pathways
The biological activities of Cyclo(L-Trp-L-Trp) are believed to stem from its interaction with multiple cellular targets and pathways.
Antimicrobial Mechanism
The antimicrobial action of tryptophan-containing peptides is often attributed to their ability to disrupt the integrity of microbial cell membranes. The amphipathic nature of these molecules, with the hydrophobic indole rings of tryptophan and the hydrophilic peptide backbone, allows them to insert into and permeabilize the lipid bilayer of bacterial and fungal cell membranes. This leads to leakage of cellular contents and ultimately cell death.
.dot[label="Antimicrobial Mechanism of Action", labelloc=t, fontsize=18] node [shape=box, style="filled", fontname="Helvetica", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=vee];
} .caption[caption-text="Proposed antimicrobial mechanism of Cyclo(L-Trp-L-Trp)."]
Cytotoxicity and Potential Signaling Pathways
The cytotoxic effects of tryptophan-containing compounds, particularly against cancer cells, may be mediated through the induction of apoptosis. Given that Cyclo(L-Trp-L-Trp) is composed of tryptophan, it is plausible that its metabolism intersects with the kynurenine pathway, a major route of tryptophan degradation. Certain metabolites of the kynurenine pathway are known to be pro-apoptotic.
.dot[label="Hypothesized Apoptotic Pathway", labelloc=t, fontsize=18] node [shape=box, style="filled", fontname="Helvetica", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];
} .caption[caption-text="Hypothesized apoptosis induction by Cyclo(L-Trp-L-Trp) metabolites."] Furthermore, studies on structurally similar cyclic dipeptides suggest a potential role in modulating inflammatory signaling pathways. For instance, Cyclo(L-Pro-L-Trp) has been shown to inhibit the MAPK and NF-κB signaling pathways. It is conceivable that Cyclo(L-Trp-L-Trp) may exert some of its biological effects through similar mechanisms.
.dot[label="Potential Modulation of Inflammatory Pathways", labelloc=t, fontsize=18] graph [splines=ortho]; node [shape=box, style="filled", fontname="Helvetica", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];
} .caption[caption-text="Potential inhibition of MAPK and NF-κB pathways."]
Applications and Future Perspectives
Cyclo(L-Trp-L-Trp) presents a versatile scaffold for the development of new therapeutic agents. Its intrinsic antimicrobial activity makes it a candidate for the development of novel antibiotics to combat drug-resistant infections. The enhanced cytotoxicity of its prenylated derivatives suggests that this core structure could be exploited for the design of new anticancer drugs.
Furthermore, given its composition of the essential amino acid tryptophan, Cyclo(L-Trp-L-Trp) may have applications in neuroscience and as a modulator of the gut-brain axis. Future research should focus on elucidating the precise molecular targets and mechanisms of action of Cyclo(L-Trp-L-Trp) and its derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing its biological activities and developing potent and selective drug candidates.
Conclusion
Cyclo(L-Trp-L-Trp) is a cyclic dipeptide with significant and diverse biological activities. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological effects, supported by detailed experimental protocols and quantitative data. The potential mechanisms of action, including membrane disruption for antimicrobial effects and modulation of key signaling pathways for cytotoxicity, have been discussed. Cyclo(L-Trp-L-Trp) and its derivatives represent a promising class of molecules for further investigation in the development of new pharmaceuticals.
Unveiling Cyclo(L-Trp-L-Trp): A Journey Through its Discovery and Scientific History
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and core scientific data of the cyclic dipeptide, Cyclo(L-Trp-L-Trp).
This whitepaper provides an in-depth exploration of Cyclo(L-Trp-L-Trp), a naturally occurring diketopiperazine with significant biological activities. From its initial discovery to its synthesis and characterization, this document serves as a vital resource for understanding the scientific journey and therapeutic potential of this intriguing molecule.
Discovery and Natural Occurrence
Cyclo(L-Trp-L-Trp) is a member of the diverse family of 2,5-diketopiperazines (DKPs), which are frequently identified as secondary metabolites from a wide array of microorganisms. While the precise first isolation of Cyclo(L-Trp-L-Trp) is not definitively documented in a singular seminal paper, its presence in nature has been confirmed through the study of microbial biosynthesis.
Notably, research into cyclodipeptide synthases (CDPSs) has revealed the natural origins of this compound. A 2018 study successfully identified and characterized nine novel CDPS genes from eight different Streptomyces strains. Among these, three were confirmed to be Cyclo-L-Trp-L-Trp synthases, providing conclusive evidence of its production in these bacteria.[1] This enzymatic synthesis underscores the role of Cyclo(L-Trp-L-Trp) as a natural product with potential ecological and biological significance.
Historical Perspective on Synthesis and Characterization
The chemical synthesis of cyclic dipeptides, including those containing tryptophan, has been a subject of scientific inquiry for decades. Early synthetic strategies laid the groundwork for the preparation and study of these conformationally constrained peptides.
A foundational method for the synthesis of Cyclo(L-Trp-L-Trp) involves a multi-step process beginning with the protection of the amino and carboxyl groups of L-tryptophan. A general and historically significant approach to the synthesis of diketopiperazines involves the following key steps:
-
Esterification: L-tryptophan is first converted to its methyl ester, typically using a reagent like thionyl chloride in methanol.
-
Peptide Coupling: The resulting L-tryptophan methyl ester is then coupled with an N-protected L-tryptophan derivative (e.g., N-Boc-L-tryptophan).
-
Deprotection: The protecting group on the N-terminus is removed.
-
Cyclization: The linear dipeptide ester is induced to cyclize, often by heating in a suitable solvent or through base-catalyzed intramolecular aminolysis. A common method involves the use of ammonium hydroxide in methanol to facilitate the cyclization of the dipeptide methyl ester into the desired diketopiperazine ring.
This fundamental approach has been adapted and refined over the years, leading to more efficient and higher-yielding synthetic routes.
Physicochemical and Spectroscopic Data
The structural characterization of Cyclo(L-Trp-L-Trp) has been accomplished through a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₂₂H₂₀N₄O₂ |
| Molar Mass | 372.4 g/mol |
| Appearance | Crystalline solid |
| UV-Vis λmax | 221, 281, 291 nm |
Biological Activities and Therapeutic Potential
Cyclo(L-Trp-L-Trp) has demonstrated a range of biological activities, with its antibacterial properties being of significant interest to the scientific community.
Antibacterial and Antifungal Activity
Cyclo(L-Trp-L-Trp) exhibits inhibitory activity against a spectrum of pathogenic microorganisms. Quantitative data on its minimum inhibitory concentrations (MICs) highlight its potential as an antimicrobial agent.[2]
| Organism | Type | MIC (µg/mL) |
| Acinetobacter baumannii (multidrug-resistant) | Bacterium | 12.5-25 |
| Bacillus subtilis | Bacterium | 12.5-50 |
| Micrococcus luteus | Bacterium | 12.5-50 |
| Staphylococcus aureus | Bacterium | 12.5-50 |
| Saccharomyces cerevisiae | Fungus | 12.5-50 |
| Aspergillus niger | Fungus | 12.5-50 |
| Candida albicans | Fungus | 12.5-50 |
Experimental Protocols
General Synthesis of Cyclo(L-Trp-L-Trp)
This protocol outlines a representative solution-phase synthesis of Cyclo(L-Trp-L-Trp).
Step 1: Synthesis of L-Tryptophan Methyl Ester Hydrochloride
-
Suspend L-tryptophan in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain L-tryptophan methyl ester hydrochloride as a solid.
Step 2: Synthesis of N-Boc-L-Trp-L-Trp-OMe
-
Dissolve N-Boc-L-tryptophan, L-tryptophan methyl ester hydrochloride, and a coupling agent (e.g., HBTU/HOBt) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a tertiary amine base (e.g., DIPEA) to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Stir the mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Purify the crude product by column chromatography on silica gel to yield the protected dipeptide, N-Boc-L-Trp-L-Trp-OMe.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the purified N-Boc-L-Trp-L-Trp-OMe in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction for the complete removal of the Boc group.
-
Evaporate the solvent and excess TFA to obtain the di-TFA salt of the dipeptide methyl ester.
Step 4: Cyclization to form Cyclo(L-Trp-L-Trp)
-
Dissolve the deprotected dipeptide methyl ester in methanol.
-
Add ammonium hydroxide solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the formation of the cyclic dipeptide by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Cyclo(L-Trp-L-Trp).
Biosynthesis and Signaling Pathways
The biosynthesis of Cyclo(L-Trp-L-Trp) in microorganisms is catalyzed by cyclodipeptide synthases (CDPSs). These enzymes utilize aminoacyl-tRNAs as substrates, diverting them from the primary protein synthesis machinery to produce cyclic dipeptides.
The specific signaling pathways in mammalian systems that are modulated by Cyclo(L-Trp-L-Trp) are an active area of research. Given its structural similarity to endogenous signaling molecules and its ability to cross cell membranes, it is hypothesized to interact with various cellular targets, potentially influencing pathways related to inflammation, quorum sensing in bacteria, and neurotransmission. Further investigation is required to fully elucidate its mechanism of action and its impact on specific signaling cascades.
Conclusion
Cyclo(L-Trp-L-Trp) stands as a testament to the rich chemical diversity found in nature. Its journey from a microbial secondary metabolite to a molecule of interest for its antibacterial properties showcases the importance of natural product discovery in the quest for new therapeutic agents. This technical guide provides a foundational understanding of its discovery, synthesis, and biological activities, serving as a valuable resource for the scientific community to build upon in future research and development endeavors.
References
Cyclo(L-Trp-L-Trp): A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Trp-L-Trp), a cyclic dipeptide composed of two L-tryptophan residues, is a naturally occurring molecule that has garnered significant interest in the scientific community. Its unique rigid structure and the presence of two indole side chains contribute to its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on Cyclo(L-Trp-L-Trp), focusing on its synthesis, biological effects, and potential mechanisms of action. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Data Presentation
Antimicrobial Activity
Cyclo(L-Trp-L-Trp) has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentrations (MICs) from reported studies are summarized in the table below.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | Multidrug-resistant strains (41 out of 49) | 12.5-25 | [1] |
| Bacillus subtilis | Not specified | 12.5-50 | [1] |
| Micrococcus luteus | Not specified | 12.5-50 | [1] |
| Staphylococcus aureus | Not specified | 12.5-50 | [1] |
| Candida albicans | Not specified | 12.5-50 | [1] |
| Aspergillus niger | Not specified | 12.5-50 | [1] |
| Saccharomyces cerevisiae | Not specified | 12.5-50 | [1] |
Cytotoxic Activity
While Cyclo(L-Trp-L-Trp) itself has shown limited cytotoxic effects in some studies, its prenylated derivatives exhibit significant cytotoxicity against human cancer cell lines.[1]
| Cell Line | Compound | IC50 (µM) | Reference |
| Human Leukemia Cells | Prenylated Cyclo(L-Trp-L-Trp) | Data not specified | [1] |
| Human Ovarian Cancer Cells | Prenylated Cyclo(L-Trp-L-Trp) | Data not specified | [1] |
Experimental Protocols
Synthesis of Cyclo(L-Trp-L-Trp)
A general method for the synthesis of Cyclo(L-Trp-L-Trp) involves the cyclization of the linear dipeptide, L-Tryptophyl-L-tryptophan. The following is a representative solution-phase synthesis protocol.
Materials:
-
Boc-L-Trp-OH
-
L-Trp-OMe·HCl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Ammonium hydroxide (NH4OH)
-
Silica gel for column chromatography
Procedure:
-
Linear Dipeptide Synthesis:
-
Dissolve Boc-L-Trp-OH (1 equivalent), L-Trp-OMe·HCl (1 equivalent), and HOBt (1.2 equivalents) in DCM.
-
Cool the mixture to 0 °C and add Et3N (2.2 equivalents) or DIPEA.
-
Add EDC·HCl (1.2 equivalents) and stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography.
-
-
Boc-Deprotection:
-
Dissolve the purified protected dipeptide in a solution of TFA in DCM (e.g., 1:1 v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide methyl ester as a TFA salt.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide in methanol.
-
Add ammonium hydroxide and stir the mixture at room temperature for 24-48 hours.[2]
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude Cyclo(L-Trp-L-Trp) by silica gel column chromatography or recrystallization to yield the final product.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Cyclo(L-Trp-L-Trp) stock solution (e.g., in DMSO)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Serial Dilution of the Compound:
-
In a 96-well plate, perform a two-fold serial dilution of the Cyclo(L-Trp-L-Trp) stock solution in the appropriate broth to obtain a range of concentrations.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Cyclo(L-Trp-L-Trp) stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cyclo(L-Trp-L-Trp) in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are formed.[3]
-
-
Solubilization of Formazan:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
-
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of Cyclo(L-Trp-L-Trp).
Biological Assays Workflow
Caption: Workflow for evaluating the biological activities of Cyclo(L-Trp-L-Trp).
Putative Signaling Pathway Inhibition
While direct evidence for Cyclo(L-Trp-L-Trp) is limited, related cyclic dipeptides have been shown to inhibit inflammatory pathways. The following diagram illustrates a hypothetical mechanism of action based on these findings.
Caption: Hypothesized inhibition of TRAF6-mediated signaling by Cyclo(L-Trp-L-Trp).
Conclusion
Cyclo(L-Trp-L-Trp) is a promising natural product with well-documented antimicrobial properties. While its direct cytotoxicity appears limited, its derivatives show potential as anticancer agents. The exploration of its effects on inflammatory signaling pathways, potentially through the inhibition of key mediators like TRAF6, opens new avenues for its therapeutic application. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in drug development. This guide provides a foundational resource for researchers to design and conduct further investigations into this fascinating molecule.
References
Potential Therapeutic Applications of Cyclo(L-Trp-L-Trp): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Trp-L-Trp) is a cyclic dipeptide that has demonstrated notable biological activity, particularly in the realm of antimicrobial applications. This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of Cyclo(L-Trp-L-Trp). It details its established antimicrobial and antifungal properties, explores the cytotoxic potential of its derivatives against cancer cell lines, and discusses the putative, yet underexplored, anti-inflammatory and neuroprotective roles based on evidence from structurally related compounds. This document aims to serve as a foundational resource for researchers and drug development professionals by consolidating quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds formed by the condensation of two amino acids. They exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Cyclo(L-Trp-L-Trp), a homodimer of L-tryptophan, has emerged as a compound of interest due to its significant antimicrobial effects. Furthermore, chemical modifications of its indole rings have been shown to enhance its cytotoxic profile, suggesting a potential avenue for anticancer agent development. This guide synthesizes the available scientific literature on Cyclo(L-Trp-L-Trp) to provide a detailed technical overview of its therapeutic prospects.
Antimicrobial and Antifungal Activity
The most well-documented therapeutic application of Cyclo(L-Trp-L-Trp) is its activity against a broad spectrum of bacteria and fungi. It has shown particular efficacy against multidrug-resistant strains of Acinetobacter baumannii.[1][2]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antimicrobial and antifungal efficacy of Cyclo(L-Trp-L-Trp) has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various pathogens.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Acinetobacter baumannii (41 of 49 multidrug-resistant strains) | Gram-negative bacteria | 12.5–25 | [1][2] |
| Bacillus subtilis | Gram-positive bacteria | 12.5–50 | [1][2] |
| Micrococcus luteus | Gram-positive bacteria | 12.5–50 | [1][2] |
| Staphylococcus aureus | Gram-positive bacteria | 12.5–50 | [1][2] |
| Candida albicans | Fungus | 12.5–50 | [1][2] |
| Saccharomyces cerevisiae | Fungus | 12.5–50 | [1][2] |
| Aspergillus niger | Fungus | 12.5–50 | [1][2] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the MIC of Cyclo(L-Trp-L-Trp) based on standard antimicrobial susceptibility testing methods, such as the Kirby-Bauer disc diffusion assay mentioned for similar cyclic dipeptides. The specific protocol used by Lee et al. (2010) could not be fully extracted from the available search results.
Objective: To determine the minimum concentration of Cyclo(L-Trp-L-Trp) that inhibits the visible growth of a target microorganism.
Materials:
-
Cyclo(L-Trp-L-Trp)
-
Target microorganisms (bacterial and fungal strains)
-
Appropriate growth media (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile paper discs (6 mm diameter)
-
Sterile solvent for Cyclo(L-Trp-L-Trp) (e.g., DMSO)
-
Incubator
-
Calipers
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of the agar plate to ensure confluent growth.
-
Disc Preparation and Application:
-
A stock solution of Cyclo(L-Trp-L-Trp) is prepared in a suitable solvent.
-
Sterile paper discs are impregnated with known concentrations of Cyclo(L-Trp-L-Trp).
-
The impregnated discs are placed onto the surface of the inoculated agar plates.
-
A control disc impregnated with the solvent alone is also placed on the plate.
-
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement and Interpretation: The diameter of the zone of inhibition (the area around the disc where no microbial growth is visible) is measured in millimeters. The MIC is inferred from the lowest concentration of Cyclo(L-Trp-L-Trp) that produces a significant zone of inhibition. For a more precise MIC value, a broth microdilution method would be employed.
Figure 1: Experimental workflow for antimicrobial susceptibility testing.
Anticancer Potential of Prenylated Derivatives
While Cyclo(L-Trp-L-Trp) itself has not been extensively studied for anticancer activity, its prenylated derivatives have shown significant cytotoxicity against human leukemia and ovarian cancer cell lines.[2][3] Prenylation, the attachment of isoprenoid units, is a common strategy in natural product chemistry to enhance biological activity.
Quantitative Data: Cytotoxicity
The cytotoxic effects of prenylated forms of Cyclo(L-Trp-L-Trp) have been evaluated, demonstrating a significant increase in potency compared to the non-prenylated parent compound.[3] Specific IC50 values were not available in the initial search results.
| Cell Line | Cancer Type | Compound | Effect | Reference |
| K562 | Human Leukemia | Prenylated Cyclo(L-Trp-L-Trp) | Cytotoxic | [3] |
| A2780 sens | Human Ovarian Cancer | Prenylated Cyclo(L-Trp-L-Trp) | Cytotoxic | [3] |
| A2780 CisR | Cisplatin-resistant Human Ovarian Cancer | Prenylated Cyclo(L-Trp-L-Trp) | Cytotoxic | [3] |
Experimental Protocol: Cytotoxicity Assay
The following is a generalized protocol for assessing the cytotoxicity of prenylated Cyclo(L-Trp-L-Trp) derivatives based on common cell viability assays. The detailed protocol from Wollinsky et al. (2012) was not accessible through the performed searches.
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., K562, A2780)
-
Cell culture medium and supplements
-
Prenylated Cyclo(L-Trp-L-Trp) derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solvent for the test compounds (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are serially diluted to a range of concentrations and added to the cells. Control wells receive the vehicle (solvent) alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
Viability Assessment (MTT Assay):
-
MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined by plotting cell viability against compound concentration.
Potential Anti-inflammatory and Neuroprotective Applications (Inferred)
Direct evidence for the anti-inflammatory and neuroprotective effects of Cyclo(L-Trp-L-Trp) is currently lacking in the scientific literature based on the conducted searches. However, studies on other tryptophan-containing cyclic dipeptides suggest that these are promising areas for future investigation.
For instance, Cyclo(L-Pro-L-Trp) has been shown to alleviate inflammatory pain by suppressing the inflammatory response through the inhibition of the MAPK and NF-κB signaling pathways.[4] It reduced the expression of pro-inflammatory molecules such as iNOS in lipopolysaccharide (LPS)-stimulated macrophages.[4] Given the structural similarity, it is plausible that Cyclo(L-Trp-L-Trp) may exhibit similar immunomodulatory properties.
The tryptophan component itself is a precursor to several neuroactive molecules, and its metabolism is crucial in the central nervous system.[5][6][7] Dysregulation of tryptophan metabolism is implicated in various neurological and psychiatric disorders.[7] This suggests that tryptophan-containing compounds like Cyclo(L-Trp-L-Trp) could potentially interact with neurological pathways, but experimental verification is required.
Hypothetical Signaling Pathway: Anti-inflammatory Action
Based on the findings for Cyclo(L-Pro-L-Trp), a hypothetical anti-inflammatory mechanism for Cyclo(L-Trp-L-Trp) could involve the modulation of the NF-κB and MAPK signaling cascades.
Figure 2: Hypothetical anti-inflammatory signaling pathway.
Conclusion and Future Directions
Cyclo(L-Trp-L-Trp) is a promising natural product with well-established antimicrobial and antifungal activities. Its potential as a scaffold for the development of novel anticancer agents through prenylation warrants further investigation. While direct evidence is lacking, the structural similarity to other bioactive cyclic dipeptides suggests that Cyclo(L-Trp-L-Trp) may also possess anti-inflammatory and neuroprotective properties.
Future research should focus on:
-
Elucidating the precise mechanism of antimicrobial action of Cyclo(L-Trp-L-Trp).
-
In-depth investigation of the anticancer activity of a broader range of prenylated derivatives of Cyclo(L-Trp-L-Trp) and their mechanisms of action.
-
Direct experimental evaluation of the anti-inflammatory and neuroprotective effects of Cyclo(L-Trp-L-Trp) using relevant in vitro and in vivo models.
-
Identification of the specific cellular targets and signaling pathways modulated by Cyclo(L-Trp-L-Trp).
A thorough exploration of these research avenues will be crucial in fully realizing the therapeutic potential of this intriguing cyclic dipeptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of a sterile, filter-based, in-house method for rapid direct bacterial identification and antimicrobial susceptibility testing using positive blood culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple colorimetric method for testing antimicrobial susceptibility of biofilmed bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cyclo(L-Trp-L-Trp) from L-tryptophan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of Cyclo(L-Trp-L-Trp), a cyclic dipeptide with known biological activities, including antibacterial properties.[1][2] The synthesis involves the formation of a linear dipeptide from L-tryptophan, followed by an intramolecular cyclization to yield the desired 2,5-diketopiperazine structure. The protocols provided are based on established methods for cyclic dipeptide synthesis and can be adapted for specific laboratory conditions.
I. Overview of the Synthesis Strategy
The synthesis of Cyclo(L-Trp-L-Trp) from L-tryptophan is a multi-step process that generally involves:
-
Protection and Activation of L-tryptophan: One molecule of L-tryptophan is N-protected (e.g., with a Boc group), and a second L-tryptophan molecule is C-terminally protected as a methyl ester.
-
Dipeptide Coupling: The two protected tryptophan units are coupled to form a linear dipeptide.
-
Deprotection: The N-terminal protecting group is removed to allow for cyclization.
-
Cyclization: The linear dipeptide undergoes intramolecular cyclization to form the diketopiperazine ring.
-
Purification: The final product is purified using chromatographic techniques.
II. Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar cyclic dipeptides.[3][4]
Protocol 1: Synthesis of the Linear Dipeptide (Boc-L-Trp-L-Trp-OMe)
Materials:
-
N-Boc-L-tryptophan
-
L-tryptophan methyl ester hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add TEA (1.1 eq) dropwise to the solution to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve N-Boc-L-tryptophan (1.0 eq) in anhydrous DCM.
-
Add the N-Boc-L-tryptophan solution to the reaction mixture, followed by the addition of DCC (1.1 eq).
-
Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-L-Trp-L-Trp methyl ester.
Protocol 2: Deprotection and Cyclization to form Cyclo(L-Trp-L-Trp)
Materials:
-
N-Boc-L-Trp-L-Trp methyl ester (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH) or Toluene
-
Glacial acetic acid or Ammonium hydroxide (NH₄OH)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (for recrystallization)
Procedure:
-
Boc Deprotection:
-
Dissolve the purified N-Boc-L-Trp-L-Trp methyl ester in a solution of TFA in DCM (1:1 v/v).
-
Stir the solution for 1-2 hours at room temperature.
-
Evaporate the solvent and excess TFA under reduced pressure to obtain the L-Trp-L-Trp methyl ester as a TFA salt.
-
-
Cyclization:
-
Dissolve the L-Trp-L-Trp methyl ester TFA salt in methanol or toluene in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (approximately 1% v/v) or neutralize with a base like NH₄OH.[3][4]
-
Reflux the mixture for 12-24 hours. Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude Cyclo(L-Trp-L-Trp) by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purify the product by recrystallization from methanol to obtain Cyclo(L-Trp-L-Trp) as a white or pale-yellow solid.
-
Dry the crystals under vacuum.
-
III. Data Presentation
Table 1: Summary of Expected Yields and Characterization Data
| Step | Product | Expected Yield (%) | Characterization Methods | Expected Results |
| Protocol 1 | N-Boc-L-Trp-L-Trp-OMe | 56-91% (based on similar dipeptide synthesis)[4] | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the protected dipeptide structure. |
| Protocol 2 | Cyclo(L-Trp-L-Trp) | 47-71% (based on similar cyclization)[4] | ¹H NMR, ¹³C NMR, MS, HPLC | Spectra consistent with the cyclic dipeptide structure. Expected [M+H]⁺ ion for C₂₂H₂₀N₄O₂ is m/z 373.16.[2] Purity >95% by HPLC. |
IV. Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of Cyclo(L-Trp-L-Trp).
General Signaling Pathway Context
Cyclic dipeptides, such as Cyclo(L-Trp-L-Trp), are known to exhibit a range of biological activities. While the specific signaling pathways modulated by Cyclo(L-Trp-L-Trp) require further investigation, many cyclic dipeptides are known to interfere with bacterial communication systems like quorum sensing or exhibit direct antimicrobial effects.
Caption: Potential biological role and application of synthesized Cyclo(L-Trp-L-Trp).
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Cyclo(L-Trp-L-Trp)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclo(L-Trp-L-Trp) is a cyclic dipeptide composed of two L-tryptophan residues. Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of natural products exhibiting a wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2][3] The constrained cyclic structure of these molecules often enhances their metabolic stability and bioavailability compared to their linear counterparts, making them attractive scaffolds for drug discovery.[4] This document provides detailed protocols for the purification of Cyclo(L-Trp-L-Trp) from a crude synthetic mixture or natural extract, focusing on chromatographic and crystallization techniques.
Physicochemical Properties and Analytical Data
A summary of the key properties of Cyclo(L-Trp-L-Trp) is provided below, which is essential for developing and executing purification protocols.
| Parameter | Value | Method of Determination |
| Molecular Formula | C₂₂H₂₀N₄O₂ | Mass Spectrometry |
| Molecular Weight | 372.4 g/mol | Mass Spectrometry |
| Appearance | Crystalline solid | Visual Inspection |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 5 mg/mlDMSO:PBS (pH 7.2) (1:10): 0.1 mg/ml | Experimental[1] |
| UV λmax | 221, 281, 291 nm | UV Spectroscopy[1] |
Purification Workflow
The general workflow for purifying Cyclo(L-Trp-L-Trp) involves initial purification using chromatography to remove the bulk of impurities, followed by a final polishing step of recrystallization to obtain a highly pure product. The choice between normal-phase (silica gel) and reversed-phase chromatography depends on the nature of the impurities in the crude mixture.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: Analytical Methods for the Detection of Cyclo(L-Trp-L-Trp)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclo(L-Trp-L-Trp) is a cyclic dipeptide composed of two L-tryptophan residues. It has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial and cytotoxic properties.[1][2][3] Prenylated forms of Cyclo(L-Trp-L-Trp) have shown cytotoxicity against human leukemia and ovarian cell lines.[1][3] Furthermore, its unique and constrained cyclic structure makes it a valuable scaffold in drug discovery and a candidate for the development of novel therapeutic agents, particularly in modulating neurotransmitter systems and in the design of biomaterials.[4][5] Given its potential, robust and reliable analytical methods are crucial for its detection, quantification, and characterization in various biological and pharmaceutical matrices.
This document provides detailed protocols for the analysis of Cyclo(L-Trp-L-Trp) using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity.
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(L-Trp-L-Trp) is provided below.
| Parameter | Value | Reference |
| CAS Number | 20829-55-4 | [1][3] |
| Molecular Formula | C₂₂H₂₀N₄O₂ | [1][3] |
| Molecular Weight | 372.4 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| UV Maximum (λmax) | 221, 281, 291 nm | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml | [1][3] |
Analytical Methods & Performance
The two primary methods for the quantification of Cyclo(L-Trp-L-Trp) are HPLC-UV and LC-MS/MS. LC-MS/MS is generally preferred for complex biological matrices due to its superior selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely accessible method for the quantification of tryptophan-containing compounds. Detection is typically performed at 220 nm or 280 nm, leveraging the chromophore of the indole ring.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity by separating the analyte chromatographically and detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This method is ideal for trace-level detection in complex samples like serum, plasma, and tissue extracts.[7][8]
The tables below summarize typical quantitative parameters for the analysis of tryptophan and its metabolites, which can serve as a starting point for the method validation of Cyclo(L-Trp-L-Trp).
Table 1: Representative HPLC-UV Method Performance for Tryptophan Metabolites (Data adapted from validated methods for similar analytes and should be validated specifically for Cyclo(L-Trp-L-Trp))
| Parameter | Value | Analyte(s) | Reference |
| Linearity (r²) | >0.999 | Tryptophan, Kynurenine | [9] |
| Limit of Detection (LOD) | 0.02 µM | Tryptophan | [10] |
| Limit of Quantification (LOQ) | 0.06 µM | Tryptophan | [10] |
| Intra-day Precision (%CV) | <5% | Tryptophan, Serotonin | [9] |
| Inter-day Precision (%CV) | <6.5% | Tryptophan, Serotonin | [9] |
| Recovery | 82.5% - 116% | Tryptophan Metabolites | [9][11] |
Table 2: Representative LC-MS/MS Method Performance for Tryptophan Metabolites (Data adapted from validated methods for similar analytes and should be validated specifically for Cyclo(L-Trp-L-Trp))
| Parameter | Value | Analyte(s) | Reference |
| Linearity (r²) | >0.99 | Tryptophan, Kynurenine | [7] |
| Limit of Detection (LOD) | 0.96 - 24.48 nmol/L | Tryptophan & Metabolites | [7] |
| Limit of Quantification (LOQ) | 3.42 - 244.82 nmol/L | Tryptophan & Metabolites | [7] |
| Intra/Inter-day Precision (%RSD) | ≤13.92% | Tryptophan & Metabolites | [7] |
| Recovery | 85% - 115% | Tryptophan & Metabolites | [7] |
Experimental Protocols
The following section details the protocols for sample preparation and analysis.
Protocol 1: Sample Preparation from Biological Fluids (e.g., Serum, Plasma)
This protocol describes protein precipitation, a rapid method for sample clean-up.[7][12]
Materials:
-
Biological fluid (serum, plasma)
-
Trifluoroacetic acid (TFA) or Trichloroacetic acid (TCA)
-
Internal Standard (IS) solution (e.g., Tryptophan-d5 for LC-MS/MS)
-
Centrifuge capable of 14,000 x g
-
Vortex mixer
Procedure:
-
Thaw biological samples on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of the internal standard solution.
-
Add 200 µL of 10% TCA or 1% TFA in methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
Protocol 2: HPLC-UV Analysis
This protocol is a general starting point adapted from methods for similar cyclic dipeptides.[6][13]
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV/Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 220 nm and 280 nm
Protocol 3: LC-MS/MS Analysis
This protocol provides a robust method for sensitive and specific quantification.
Instrumentation & Conditions:
-
LC System: UHPLC system
-
MS System: Triple quadrupole mass spectrometer
-
Column: C18 aqueous column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A rapid gradient over 5-8 minutes is typical. Example: 5% B held for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, then re-equilibrate.
-
Flow Rate: 0.3-0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Cyclo(L-Trp-L-Trp): Q1: 373.2 m/z → Q3: [Product Ion 1], [Product Ion 2] (Requires optimization)
-
Internal Standard (Trp-d5): Q1: 210.1 m/z → Q3: 193.1 m/z (Example)
-
-
Key Parameters: Capillary voltage, source temperature, and collision energy must be optimized for Cyclo(L-Trp-L-Trp) to achieve maximum sensitivity.
Biological Relevance and Pathway Interaction
Cyclo(L-Trp-L-Trp) and its derivatives have been investigated for their potential to overcome multidrug resistance in cancer. One mechanism involves the inhibition of ATP-binding cassette (ABC) transporters like ABCB1 (also known as P-glycoprotein or P-gp), which function as efflux pumps that expel chemotherapeutic drugs from cancer cells.[14]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cyclo(L-Trp-L-Trp) | Cyclic dioxopiperazine-L-tryptophan-L-tryptophan | Antibiotic | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. glpbio.com [glpbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Note: Methodologies for Assessing the Antimicrobial Efficacy of Cyclo(L-Trp-L-Trp)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for evaluating the antimicrobial properties of Cyclo(L-Trp-L-Trp), a cyclic dipeptide with demonstrated antibacterial and antifungal activity.[1][2] Cyclo(L-Trp-L-Trp) has shown inhibitory effects against a range of microorganisms, including multidrug-resistant Acinetobacter baumannii, Bacillus subtilis, Staphylococcus aureus, and Candida albicans.[3][4] This application note outlines standardized methods for determining its minimum inhibitory concentration (MIC), assessing its activity via diffusion assays, and evaluating its potential to inhibit biofilm formation. The included workflows and data tables are intended to guide researchers in the consistent and reproducible assessment of this compound for potential therapeutic applications.
Antimicrobial Spectrum of Cyclo(L-Trp-L-Trp)
Cyclo(L-Trp-L-Trp) has been identified as an antibiotic agent with a broad spectrum of activity.[1][2] Quantitative data from antimicrobial susceptibility tests are summarized below to provide a baseline for its efficacy against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Cyclo(L-Trp-L-Trp) Against Various Microorganisms.
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Acinetobacter baumannii | 41 of 49 multidrug-resistant strains | 12.5-25 µg/mL |
| Bacillus subtilis | - | 12.5-50 µg/mL |
| Micrococcus luteus | - | 12.5-50 µg/mL |
| Staphylococcus aureus | - | 12.5-50 µg/mL |
| Saccharomyces cerevisiae | - | 12.5-50 µg/mL |
| Aspergillus niger | - | 12.5-50 µg/mL |
| Candida albicans | - | 12.5-50 µg/mL |
(Data sourced from Cayman Chemical product information)[3]
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. It is crucial to maintain aseptic techniques throughout these procedures.
Preparation of Cyclo(L-Trp-L-Trp) Stock Solution
Proper dissolution of Cyclo(L-Trp-L-Trp) is critical for accurate and reproducible results.
-
Solubility: Cyclo(L-Trp-L-Trp) is soluble in DMF (30 mg/mL), DMSO (30 mg/mL), and Ethanol (5 mg/mL).[3]
-
Procedure:
-
Weigh the desired amount of Cyclo(L-Trp-L-Trp) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[5][6]
-
Materials:
-
Sterile 96-well polypropylene microtiter plates (polypropylene is recommended for cationic peptides to prevent binding).[7][8]
-
Cyclo(L-Trp-L-Trp) stock solution.
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi).[7][9]
-
Microbial inoculum standardized to 0.5 McFarland turbidity (approximating 1.5 x 10⁸ CFU/mL).[10]
-
Positive control antibiotic (e.g., Gentamicin, Fluconazole).
-
Negative control (broth and solvent only).
-
Plate reader or spectrophotometer (optional, for quantitative measurement).
-
-
Protocol:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the Cyclo(L-Trp-L-Trp) stock solution (at twice the highest desired final concentration) to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).[8]
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]
-
Add 50 µL of the standardized inoculum to each well from columns 1 through 11. The final volume in each well should be 100 µL.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.[8]
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of Cyclo(L-Trp-L-Trp) in which no visible growth is observed.
-
Agar Well Diffusion Assay
This method assesses antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[11][12]
-
Materials:
-
Sterile Petri dishes (100 mm).
-
Appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Microbial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile cotton swabs.
-
Sterile cork borer or pipette tip (6-8 mm diameter).
-
Cyclo(L-Trp-L-Trp) solution of known concentration.
-
-
Protocol:
-
Prepare and pour Mueller-Hinton Agar into sterile Petri dishes and allow them to solidify.
-
Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the Cyclo(L-Trp-L-Trp) solution into each well.[13]
-
Include a positive control (known antibiotic) and a negative control (solvent used to dissolve the compound) in separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters. A larger zone indicates greater susceptibility of the microorganism to the compound.
-
Biofilm Inhibition Assay
This assay determines the ability of Cyclo(L-Trp-L-Trp) to prevent the formation of microbial biofilms.[14][15]
-
Materials:
-
Sterile 96-well flat-bottomed tissue culture-treated microtiter plates.
-
Tryptic Soy Broth (TSB) or other appropriate biofilm-promoting medium, often supplemented with glucose.[14]
-
Microbial inoculum.
-
0.1% Crystal Violet solution.
-
30% Acetic Acid or 95% Ethanol.
-
Phosphate-buffered saline (PBS).
-
-
Protocol:
-
Prepare serial dilutions of Cyclo(L-Trp-L-Trp) in the appropriate growth medium directly in the 96-well plate, similar to the MIC protocol.
-
Add the standardized microbial inoculum (e.g., 1 x 10⁶ CFU/mL) to each well containing the compound and to the growth control wells.[14]
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
After incubation, carefully decant the medium and gently wash the wells twice with PBS to remove planktonic (non-adherent) cells.
-
Fix the remaining biofilm by adding 100 µL of methanol to each well for 15 minutes.[15]
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilm by adding 100 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilize the bound dye by adding 125 µL of 30% acetic acid or 95% ethanol to each well.
-
Quantify the biofilm formation by measuring the absorbance (e.g., at OD 570-595 nm) using a microplate reader.[14] Compare the absorbance of treated wells to the untreated control to determine the percentage of biofilm inhibition.
-
Visualized Workflows
The following diagrams illustrate the generalized workflows for the antimicrobial assays described.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the Agar Well Diffusion antimicrobial susceptibility test.
References
- 1. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(L-Trp-L-Trp) | Cyclic dioxopiperazine-L-tryptophan-L-tryptophan | Antibiotic | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. researchgate.net [researchgate.net]
- 6. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. chemistnotes.com [chemistnotes.com]
- 12. hereditybio.in [hereditybio.in]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Biofilm Effects of Rationally Designed Peptides against Planktonic Cells and Pre-Formed Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclo(L-Trp-L-Trp) as a Substrate for Prenyltransferases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic prenylation of Cyclo(L-Trp-L-Trp) (cWW), a cyclic dipeptide, by various prenyltransferases. This document includes quantitative data on enzyme kinetics, detailed experimental protocols for enzymatic assays, and diagrams of relevant biological signaling pathways targeted by the resulting prenylated products.
Introduction
Cyclo(L-Trp-L-Trp) is a prominent member of the 2,5-diketopiperazines (DKPs), a class of cyclic dipeptides with a rigid scaffold that makes them attractive for drug discovery. Prenylation, the attachment of isoprenoid moieties, is a key post-translational modification in nature that can significantly enhance the biological activities of molecules, including their lipophilicity, membrane permeability, and target-binding affinity. The enzymatic prenylation of cWW by fungal prenyltransferases offers a powerful biocatalytic tool for the chemoenzymatic synthesis of novel and potentially therapeutic compounds. This document outlines the use of several prenyltransferases that accept cWW as a substrate, leading to the formation of mono- and di-prenylated derivatives with promising anticancer and antimicrobial properties.
Data Presentation: Quantitative Analysis of cWW Prenylation
The following tables summarize the kinetic parameters and conversion rates of various prenyltransferases with Cyclo(L-Trp-L-Trp) and other related tryptophan-containing cyclodipeptides.
Table 1: Kinetic Parameters of Prenyltransferases with Cyclo(L-Trp-L-Trp)
| Enzyme | Origin | KM (mM) for cWW | kcat (s⁻¹) for cWW | Reference |
| CTrpPT | Aspergillus oryzae | 0.3 | 0.33 | [1] |
Table 2: Comparative Conversion Rates and Kinetic Parameters of Prenyltransferases with Tryptophan-Containing Cyclodipeptides
| Enzyme | Substrate | Conversion Rate (%) | KM (μM) | kcat (s⁻¹) | kcat/KM (s⁻¹M⁻¹) | Reference |
| 7-DMATS | Cyclo(L-Trp-L-Trp) | 28.5 | N/A | N/A | 182.9 (Relative to cWG) | [2] |
| 7-DMATS | Cyclo(L-Trp-Gly) | 33.6 | 169.7 | 0.1307 | 770.1 | [2] |
| 7-DMATS | Cyclo(L-Trp-L-Ala) | N/A | 867.8 | 0.0127 | 14.6 | [2] |
| 7-DMATS | Cyclo(L-Trp-L-Leu) | 30.2 | N/A | N/A | N/A | [2] |
| 7-DMATS | Cyclo(L-Trp-L-Phe) | 11.8 | N/A | N/A | N/A | [2] |
| 7-DMATS | Cyclo(L-Trp-L-Tyr) | 28.1 | N/A | N/A | N/A | [2] |
| 7-DMATS | Cyclo(L-Trp-L-Pro) | 25.4 | N/A | N/A | N/A | [2] |
| EchPT1 | C3-N1' linked cWW dimer | High | N/A | N/A | N/A | [3] |
| EchPT1 | C3-C3' linked cWW dimer | High | N/A | N/A | N/A | [3] |
N/A: Data not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the prenylation of Cyclo(L-Trp-L-Trp).
Protocol 1: General Enzymatic Assay for Prenyltransferase Activity
This protocol is adapted from studies on EchPT1 and can be used as a starting point for other prenyltransferases.[3]
Materials:
-
Purified prenyltransferase (e.g., EchPT1, 7-DMATS, CTrpPT)
-
Cyclo(L-Trp-L-Trp) (cWW)
-
Dimethylallyl pyrophosphate (DMAPP)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
CaCl₂ (5 mM)
-
Glycerol
-
DMSO
-
Methanol
-
Ethyl acetate
-
HPLC system with a C18 column
Procedure:
-
Prepare a standard enzyme assay mixture (50 µL) containing:
-
50 mM Tris-HCl (pH 7.5)
-
5 mM CaCl₂
-
1 mM Cyclo(L-Trp-L-Trp) (dissolved in a small amount of DMSO)
-
1 mM DMAPP
-
0.5–5% (v/v) Glycerol
-
2.5% (v/v) DMSO
-
7 µg of purified prenyltransferase.
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 to 16 hours).
-
Terminate the reaction by adding an equal volume (50 µL) of methanol.
-
For product extraction, add 400 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases.
-
Transfer the organic (upper) phase to a new tube and evaporate to dryness.
-
Dissolve the residue in methanol for analysis.
-
Analyze the products by HPLC-MS to determine conversion rates and identify the prenylated derivatives.
Protocol 2: Determination of Kinetic Parameters
This protocol outlines the steps to determine the KM and kcat values for a prenyltransferase with cWW.[1]
Procedure:
-
Perform a series of enzyme assays as described in Protocol 1.
-
To determine the KM for Cyclo(L-Trp-L-Trp), vary its concentration (e.g., 0.05 to 2.0 mM) while keeping the concentration of DMAPP constant and saturating (e.g., 2.5 mM).
-
To determine the KM for DMAPP, vary its concentration while keeping the concentration of cWW constant and saturating.
-
Ensure that the reaction time is within the linear range of product formation.
-
Quantify the initial velocity of the reaction at each substrate concentration by measuring the amount of product formed over time using a calibrated HPLC method.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.
-
Calculate the turnover number (kcat) from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).
Visualization of Pathways and Workflows
The following diagrams illustrate the experimental workflow for prenylation and the potential signaling pathways affected by the prenylated products.
The prenylated derivatives of cWW have shown potential as anticancer and anti-inflammatory agents.[2] The following diagrams depict two key signaling pathways that are often targeted by such bioactive indole alkaloids.
References
Application Notes and Protocols for Testing Cyclo(L-Trp-L-Trp) Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Trp-L-Trp) is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of compounds. These molecules are known for a wide range of biological activities.[1][2] While Cyclo(L-Trp-L-Trp) has demonstrated notable antibacterial activity, its direct cytotoxic effects on cancer cell lines are not extensively documented in publicly available literature.[3][4] However, prenylated derivatives of Cyclo(L-Trp-L-Trp) have shown significant cytotoxicity against human leukemia and ovarian cancer cell lines, suggesting that the core structure is a viable scaffold for the development of anticancer agents.[3] This document provides detailed protocols for assessing the cytotoxicity of Cyclo(L-Trp-L-Trp) and related compounds, focusing on established cell culture-based assays. The primary mechanism of cytotoxicity for many cyclic dipeptides involves the induction of apoptosis, and therefore, protocols to evaluate this pathway are also discussed.
Data Presentation: Cytotoxicity of Tryptophan-Containing Cyclic Dipeptides
Quantitative data on the half-maximal inhibitory concentration (IC50) of Cyclo(L-Trp-L-Trp) is limited. The following table summarizes the available cytotoxicity data for closely related tryptophan-containing cyclic dipeptides to provide a comparative context for its potential anticancer activities. It is important to note that the cytotoxic efficacy of these compounds can be significantly influenced by structural modifications, such as prenylation.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Brevianamide F (cyclo(L-Trp-L-Pro)) | OVCAR-8 | Ovarian Carcinoma | 11.9 µg/mL | [5][6] |
| cyclo(L-Trp-L-Hyp) | HL-60 | Acute Promyelocytic Leukemia | 64.34 µM | [6] |
| Prenylated cyclo(L-Trp-L-Trp) derivatives | Human leukemia and ovarian cell lines | Leukemia and Ovarian Cancer | Not specified | [3] |
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture techniques are essential for reliable and reproducible cytotoxicity data.
-
Cell Lines: Select appropriate human cancer cell lines for testing (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer, HepG2 - liver cancer).
-
Culture Medium: Use the recommended culture medium for each cell line, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of Cyclo(L-Trp-L-Trp) Stock Solution
Proper dissolution and handling of the test compound are critical for accurate results.
-
Solvent Selection: Cyclo(L-Trp-L-Trp) is soluble in DMF and DMSO.[3] Use sterile, cell culture grade DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Stock Solution Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of Cyclo(L-Trp-L-Trp).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay Procedure:
-
Following the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: A flowchart illustrating the key steps in determining the cytotoxicity of Cyclo(L-Trp-L-Trp) using the MTT assay.
Caption: A diagram of the intrinsic apoptosis pathway, a potential mechanism of action for Cyclo(L-Trp-L-Trp) cytotoxicity.
References
- 1. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Cyclo(L-Trp-L-Trp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Trp-L-Trp) is a cyclic dipeptide with a range of biological activities, including antibacterial and antifungal properties.[1][2][3] Prenylated forms of this compound have also demonstrated cytotoxicity against human leukemia and ovarian cell lines.[1][2] Its unique cyclic structure may offer enhanced stability compared to linear peptides, making it an attractive candidate for therapeutic development.[4] These application notes provide a comprehensive guide for the formulation and in vivo evaluation of Cyclo(L-Trp-L-Trp), including detailed protocols for formulation, pharmacokinetic analysis, and toxicity assessment.
Data Presentation
Table 1: Solubility of Cyclo(L-Trp-L-Trp)
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1][2] |
| Ethanol | 5 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | [1][2] |
Table 2: Proposed Formulation for In Vivo Studies
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration | Oral (PO) Administration |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 10% DMSO, 90% Corn Oil | 0.5% Methylcellulose in Water |
| Concentration | 1-5 mg/mL | 5-10 mg/mL | 10-20 mg/mL |
| Preparation | Dissolve Cyclo(L-Trp-L-Trp) in DMSO first, then add PEG300 and Tween 80. Add saline last and vortex until clear. | Dissolve Cyclo(L-Trp-L-Trp) in DMSO, then add corn oil and sonicate until a uniform suspension is achieved. | Triturate Cyclo(L-Trp-L-Trp) with methylcellulose and slowly add water to form a uniform suspension. |
| Storage | Store at 2-8°C for up to 24 hours. | Prepare fresh before each use. | Prepare fresh before each use. |
Note: The proposed formulations are based on common vehicles used for in vivo studies of poorly water-soluble compounds and should be optimized and validated for stability and compatibility.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of Cyclo(L-Trp-L-Trp) in Rodents
Objective: To determine the pharmacokinetic profile of Cyclo(L-Trp-L-Trp) following intravenous and oral administration in rats.
Materials:
-
Cyclo(L-Trp-L-Trp)
-
Formulation vehicles (see Table 2)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats for at least 7 days prior to the study.
-
Dosing:
-
IV Group (n=3): Administer Cyclo(L-Trp-L-Trp) at a dose of 2 mg/kg via the tail vein.
-
PO Group (n=3): Administer Cyclo(L-Trp-L-Trp) at a dose of 20 mg/kg via oral gavage after an overnight fast.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at the following time points:
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Quantify the concentration of Cyclo(L-Trp-L-Trp) in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) using non-compartmental analysis.
Protocol 2: Acute Toxicity Study of Cyclo(L-Trp-L-Trp) in Mice
Objective: To evaluate the potential acute toxicity of Cyclo(L-Trp-L-Trp) in mice.
Materials:
-
Cyclo(L-Trp-L-Trp)
-
Formulation vehicle (e.g., 10% DMSO, 90% Corn Oil for IP administration)
-
CD-1 mice (male and female, 6-8 weeks old)
-
Syringes and needles
Procedure:
-
Animal Acclimation: Acclimate mice for at least 7 days prior to the study.
-
Dosing: Administer a single dose of Cyclo(L-Trp-L-Trp) via intraperitoneal injection to different groups of mice (n=5 per group) at increasing dose levels (e.g., 50, 100, 250, 500, 1000 mg/kg). A vehicle control group should also be included.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing, and then daily for 14 days.
-
Body Weight: Record the body weight of each animal daily.
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals.
-
Necropsy: Perform a gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.
Visualizations
Caption: Experimental workflow for the in vivo evaluation of Cyclo(L-Trp-L-Trp).
Caption: Hypothetical signaling pathway for the antibacterial action of Cyclo(L-Trp-L-Trp).
Disclaimer: The proposed signaling pathway is hypothetical and based on the known antibacterial activity of Cyclo(L-Trp-L-Trp). Further research is required to elucidate the precise mechanism of action.
References
Application Notes and Protocols: Investigating Cyclo(L-Trp-L-Trp) in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are a class of molecules known for their structural rigidity and enhanced stability against enzymatic degradation. Composed of two L-tryptophan amino acid residues, Cyclo(L-Trp-L-Trp) is a promising candidate for the development of novel drug delivery systems. The indole side chains of the tryptophan residues can facilitate π-π stacking interactions, which may drive the self-assembly of these molecules into nanostructures capable of encapsulating therapeutic agents.
These application notes provide a comprehensive overview of the potential use of Cyclo(L-Trp-L-Trp) in drug delivery, with a focus on the encapsulation of the chemotherapeutic drug Doxorubicin (DOX) as a model payload. It is important to note that while the principles are sound, specific experimental data on Cyclo(L-Trp-L-Trp)-based drug delivery systems are limited in current literature. Therefore, this document presents illustrative data and protocols based on analogous self-assembling aromatic cyclic dipeptide systems to serve as a foundational guide for researchers.
Key Advantages of Cyclo(L-Trp-L-Trp) in Drug Delivery:
-
Biocompatibility: As it is composed of naturally occurring amino acids, Cyclo(L-Trp-L-Trp) is expected to have a favorable biocompatibility profile.
-
Stability: The cyclic structure provides significant resistance to enzymatic degradation compared to linear peptides, which could prolong the circulation time of the drug carrier.
-
Self-Assembly: The aromatic residues are anticipated to drive the spontaneous formation of nanoparticles in aqueous environments, offering a straightforward method for drug encapsulation.
-
Controlled Release: The non-covalent interactions governing nanoparticle assembly may allow for sustained and potentially stimuli-responsive drug release.
Data Presentation
The following tables summarize illustrative quantitative data for the formulation and characterization of Doxorubicin-loaded Cyclo(L-Trp-L-Trp) nanoparticles (CWW-DOX NPs).
Table 1: Physicochemical Properties of CWW-DOX NPs
| Parameter | Value | Method of Determination |
| Particle Size (Z-average) | 150 ± 20 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 ± 5 mV | Electrophoretic Light Scattering |
| Drug Loading Content (DLC) | 8% (w/w) | UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE) | > 90% | UV-Vis Spectroscopy |
Table 2: In Vitro Drug Release Profile of CWW-DOX NPs
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 |
| 1 | ~12% | ~25% |
| 6 | ~28% | ~50% |
| 12 | ~45% | ~70% |
| 24 | ~60% | ~85% |
| 48 | ~75% | ~98% |
Experimental Protocols
The following are detailed protocols for the synthesis of Cyclo(L-Trp-L-Trp), its formulation into Doxorubicin-loaded nanoparticles, and subsequent in vitro evaluation.
Protocol 1: Synthesis of Cyclo(L-Trp-L-Trp)
This protocol outlines a general method for the synthesis of cyclic dipeptides and may require optimization.
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
Part A: Linear Dipeptide Formation
-
Dissolve L-Tryptophan methyl ester hydrochloride (2.0 eq) in anhydrous DCM.
-
Add TEA (2.2 eq) to the solution to neutralize the hydrochloride and stir at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude linear dipeptide.
Part B: Cyclization
-
Dissolve the crude linear dipeptide in anhydrous methanol.
-
Reflux the solution for 48-72 hours. The cyclization occurs via intramolecular aminolysis.
-
Monitor the reaction by TLC.
Part C: Purification
-
Evaporate the methanol under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure Cyclo(L-Trp-L-Trp).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Formulation of CWW-DOX Nanoparticles
This protocol utilizes the self-assembly property of Cyclo(L-Trp-L-Trp) for drug encapsulation via a solvent precipitation method.
Materials:
-
Cyclo(L-Trp-L-Trp)
-
Doxorubicin hydrochloride (DOX)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
Part A: Preparation of Stock Solutions
-
Prepare a stock solution of Cyclo(L-Trp-L-Trp) in DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of DOX in DMSO (e.g., 5 mg/mL).
Part B: Nanoparticle Formulation
-
Mix the desired amounts of the Cyclo(L-Trp-L-Trp) and DOX stock solutions.
-
Add the mixture dropwise to a vigorously stirring aqueous solution (e.g., PBS pH 7.4) at room temperature. The volume ratio of the organic to aqueous phase should be optimized (e.g., 1:10).
-
The hydrophobic Cyclo(L-Trp-L-Trp) and DOX will co-precipitate and self-assemble into nanoparticles.
-
Continue stirring for 2-4 hours to allow for nanoparticle stabilization.
Part C: Purification
-
Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24 hours using a dialysis membrane to remove free DOX and DMSO. Change the dialysis buffer frequently.
-
Collect the purified nanoparticle suspension.
Protocol 3: Characterization of CWW-DOX Nanoparticles
Part A: Size and Zeta Potential
-
Dilute the nanoparticle suspension in PBS.
-
Measure the particle size and zeta potential using a Dynamic Light Scattering (DLS) instrument.
Part B: Drug Loading and Encapsulation Efficiency
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve the lyophilized powder in a known volume of DMSO to disrupt the nanoparticles.
-
Quantify the amount of DOX using a UV-Vis spectrophotometer (absorbance at 480 nm).
-
Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 4: In Vitro Drug Release Study
Procedure:
-
Place a known amount of CWW-DOX NP suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5) at 37°C with gentle stirring.
-
At predetermined time points, withdraw a sample from the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released DOX in the samples using UV-Vis or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of free DOX, CWW-DOX NPs, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control.
-
Incubate the cells for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) for each treatment group.
Mandatory Visualization
Caption: Experimental workflow for CWW-DOX NP synthesis and evaluation.
Caption: Tryptophan-Kynurenine-AhR signaling pathway in cancer.
Troubleshooting & Optimization
Technical Support Center: Cyclo(L-Trp-L-Trp) Solubility
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Cyclo(L-Trp-L-Trp). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Cyclo(L-Trp-L-Trp)?
A1: Cyclo(L-Trp-L-Trp) is a cyclic dipeptide composed of two tryptophan residues. Due to the hydrophobic nature of the indole side chains of tryptophan, this compound exhibits poor solubility in aqueous solutions and is more soluble in organic solvents.[1][2] It is considered a neutral and hydrophobic peptide.[3][4]
Q2: In which common laboratory solvents is Cyclo(L-Trp-L-Trp) soluble?
A2: Based on available data, Cyclo(L-Trp-L-Trp) is soluble in several organic solvents. Quantitative solubility data is summarized in the table below. For biological assays, Dimethyl Sulfoxide (DMSO) is often a suitable choice due to its solvating power and compatibility with many experimental systems at low concentrations.[5][6] However, it's important to note that DMSO may not be suitable for all cell-based assays and can oxidize peptides containing methionine or cysteine.[1]
Q3: I am having trouble dissolving Cyclo(L-Trp-L-Trp) in my desired solvent. What can I do?
A3: If you are encountering solubility issues, we recommend consulting the troubleshooting guide below. Common techniques to aid dissolution include vortexing, sonication, and gentle warming (e.g., to 37°C).[4][6] It is always advisable to test the solubility of a small amount of the peptide first before attempting to dissolve the entire sample.[3][7]
Q4: Can I dissolve Cyclo(L-Trp-L-Trp) directly in an aqueous buffer like PBS?
A4: Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) is challenging and generally not recommended due to the compound's hydrophobicity. The solubility in a DMSO:PBS (pH 7.2) (1:10) mixture is reported to be only 0.1 mg/mL.[5][6] For aqueous-based experiments, a common strategy is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO and then slowly add the aqueous buffer to the desired concentration.[8] Be mindful of the final concentration of the organic solvent in your experiment.
Q5: How should I store stock solutions of Cyclo(L-Trp-L-Trp)?
A5: Once dissolved, it is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -20°C or -80°C is advisable.[6] To prevent potential oxidation of the tryptophan residues, storing solutions under an inert, oxygen-free atmosphere is recommended.[8]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Cyclo(L-Trp-L-Trp) in common laboratory solvents.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 30 mg/mL[5][6] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[5][6] |
| Ethanol | 5 mg/mL[5][6] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL[5][6] |
Troubleshooting Guide
If you are experiencing difficulties dissolving Cyclo(L-Trp-L-Trp), please follow the troubleshooting workflow outlined below.
Caption: Troubleshooting workflow for dissolving Cyclo(L-Trp-L-Trp).
Experimental Protocol: Determination of Cyclo(L-Trp-L-Trp) Solubility
This protocol outlines a general method for determining the solubility of Cyclo(L-Trp-L-Trp) in a specific solvent.
Materials:
-
Cyclo(L-Trp-L-Trp)
-
Solvent of interest (e.g., methanol, acetonitrile)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator bath
-
Thermomixer or water bath
-
Analytical balance
-
Pipettes and tips
-
Spectrophotometer or HPLC system for concentration determination
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small, excess amount of Cyclo(L-Trp-L-Trp) (e.g., 5-10 mg) into a microcentrifuge tube.
-
Add a known volume of the test solvent (e.g., 500 µL) to the tube.
-
Tightly cap the tube.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath for 10-15 minutes to aid in the dispersion and dissolution of the solid.
-
Incubate the tube in a thermomixer or water bath at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., spectrophotometry or HPLC).
-
-
Concentration Determination:
-
Determine the concentration of Cyclo(L-Trp-L-Trp) in the diluted supernatant using a pre-calibrated analytical method.
-
For UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorbance for Cyclo(L-Trp-L-Trp) (around 280 nm due to the tryptophan indole ring) and calculate the concentration using a standard curve.
-
For HPLC: Inject the diluted sample onto a suitable column (e.g., C18) and quantify the concentration based on the peak area against a standard curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, mM).
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for Cyclo(L-Trp-L-Trp) and the solvents used for specific handling and disposal information.
References
- 1. jpt.com [jpt.com]
- 2. Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K | Semantic Scholar [semanticscholar.org]
- 3. biobasic.com [biobasic.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
Technical Support Center: Overcoming Cyclo(L-Trp-L-Trp) Purification Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cyclo(L-Trp-L-Trp).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying Cyclo(L-Trp-L-Trp)?
A1: The main difficulties in purifying Cyclo(L-Trp-L-Trp) arise from its inherent physicochemical properties. The two bulky and hydrophobic tryptophan side chains contribute to:
-
Poor Solubility: Limited solubility in aqueous solutions commonly used in reversed-phase chromatography.
-
Aggregation: A strong tendency to self-associate and aggregate via hydrophobic interactions and π-π stacking of the indole rings.[1]
-
Strong Retention: On reversed-phase HPLC columns, the molecule can bind strongly, necessitating high concentrations of organic solvents for elution.
-
Oxidation: The indole ring of tryptophan is susceptible to oxidation, which can generate impurities that are difficult to separate.[2]
-
Co-eluting Impurities: Side products from the synthesis can have similar polarities, making separation challenging.[2]
Q2: What is a suitable initial purification strategy for crude Cyclo(L-Trp-L-Trp)?
A2: For crude Cyclo(L-Trp-L-Trp), silica gel column chromatography is a common and effective initial purification step.[3] It is particularly useful for removing polar impurities and unreacted starting materials. A gradient elution, for example, with ethyl acetate in hexanes, allows for the separation of compounds with varying polarities.[3]
Q3: When is preparative HPLC recommended for Cyclo(L-Trp-L-Trp) purification?
A3: Preparative High-Performance Liquid Chromatography (HPLC) is recommended for final purification to achieve high purity (>98%).[3] It is especially useful for separating closely related impurities that may co-elute during silica gel chromatography. A reversed-phase C18 column is typically employed for this purpose.[3]
Q4: How can I improve the solubility of Cyclo(L-Trp-L-Trp) during purification?
A4: To improve solubility, consider using organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[4] For reversed-phase HPLC, a mobile phase containing a gradient of acetonitrile in water, often with an additive like 0.1% Trifluoroacetic Acid (TFA), is used to facilitate dissolution and improve peak shape.[3]
Q5: What are the signs of Cyclo(L-Trp-L-Trp) aggregation, and how can it be prevented?
A5: Signs of aggregation include visible precipitation, solution cloudiness, and inconsistent results in biological assays.[1] To prevent aggregation, it is advisable to work with dilute solutions when possible and use solubility-enhancing solvents.[1]
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from silica gel column | Compound is too nonpolar and retained on the column. | Increase the polarity of the mobile phase (e.g., higher percentage of ethyl acetate). |
| Compound is too polar and elutes with the solvent front. | Decrease the initial polarity of the mobile phase (e.g., start with a lower percentage of ethyl acetate). | |
| Compound degradation on silica. | Minimize the time the compound is on the column and consider using a less acidic grade of silica gel. | |
| Low recovery from preparative HPLC | Irreversible binding to the column. | Ensure the mobile phase is strong enough to elute the compound. A steeper gradient or a different organic modifier may be necessary. |
| Precipitation on the column. | Decrease the sample concentration or modify the mobile phase to improve solubility. | |
| Sample loss during fraction collection and processing. | Ensure complete transfer of fractions and use care during solvent evaporation. |
Poor Purity After Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting impurities after silica gel chromatography | Impurities have similar polarity to the product. | Optimize the solvent gradient for better separation. Consider using a different solvent system. Proceed to a secondary purification step like preparative HPLC. |
| Broad or tailing peaks in HPLC | Column overloading. | Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | Add a modifier like TFA to the mobile phase to improve peak shape. | |
| Aggregation on the column. | Modify the mobile phase to improve solubility (e.g., higher organic content, different organic modifier). | |
| Presence of oxidized impurities | Oxidation of the tryptophan indole ring during purification. | Use degassed solvents and consider adding antioxidants like ascorbic acid in small amounts if compatible with the purification method. |
Data Presentation
Table 1: Illustrative Purification Data for Cyclic Dipeptides
Note: Data for Cyclo(L-Trp-L-Trp) is limited in the literature. The following table includes data for structurally similar cyclic dipeptides to provide an estimate of expected outcomes.
| Compound | Purification Method | Typical Yield (%) | Typical Purity (%) | Reference |
| Cyclo(-Phe-Trp) | Silica Gel Chromatography & Recrystallization | 60-80 | >98 | [5] |
| Cyclo(L-Trp-L-Arg) | C8 Reversed-Phase Column Chromatography | 47-71 | Not specified | [6] |
| Commercially Available Cyclo(L-Trp-L-Trp) | Not specified | Not applicable | ≥98 | [7] |
Experimental Protocols
Protocol 1: Purification of Cyclo(L-Trp-L-Trp) by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and carefully pack it into a glass column of appropriate size.
-
Sample Loading: Dissolve the crude Cyclo(L-Trp-L-Trp) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Final Purification by Preparative Reversed-Phase HPLC
-
System Preparation: Equilibrate the preparative HPLC system, including a C18 reversed-phase column, with the initial mobile phase conditions (e.g., 90% Water with 0.1% TFA / 10% Acetonitrile with 0.1% TFA).
-
Sample Preparation: Dissolve the partially purified Cyclo(L-Trp-L-Trp) from the silica gel chromatography step in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the sample onto the column and begin the elution program. A typical gradient would involve increasing the concentration of acetonitrile over time to elute the bound compound.
-
Fraction Collection: Collect fractions corresponding to the main product peak as detected by a UV detector (monitoring at 220 nm and 280 nm is recommended).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the purification of Cyclo(L-Trp-L-Trp).
Troubleshooting Logic for Low Purity
Caption: A troubleshooting decision tree for addressing low purity issues.
Signaling Pathway: Quorum Sensing Inhibition
Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(L-Trp-L-Trp).
References
Technical Support Center: Cyclo(L-Trp-L-Trp) Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyclo(L-Trp-L-Trp) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Cyclo(L-Trp-L-Trp) in aqueous solutions?
A1: Cyclo(L-Trp-L-Trp), a diketopiperazine (DKP), is generally stable in aqueous solutions under neutral to slightly acidic conditions (pH 3-7). However, its stability is significantly influenced by pH, temperature, and the presence of oxidative agents. Like other DKPs, it is susceptible to hydrolysis of its amide bonds under strongly acidic or basic conditions, which leads to the formation of the linear dipeptide and subsequently the individual amino acids. The indole rings of the tryptophan residues are also prone to oxidation.
Q2: What are the primary degradation pathways for Cyclo(L-Trp-L-Trp) in aqueous solutions?
A2: The two main degradation pathways for Cyclo(L-Trp-L-Trp) in aqueous solutions are:
-
Hydrolysis: The diketopiperazine ring can be hydrolyzed at either of the two amide bonds to form the linear dipeptide, L-Tryptophyl-L-Tryptophan. This dipeptide can be further hydrolyzed to yield L-Tryptophan. This process is accelerated at pH values below 3 and above 8.
-
Oxidation: The indole side chains of the tryptophan residues are susceptible to oxidation, which can be initiated by exposure to light, heat, or oxidizing agents. This can lead to a variety of degradation products, including N-formylkynurenine and other colored compounds, which may cause a yellowing of the solution.
Q3: How does pH affect the stability of Cyclo(L-Trp-L-Trp)?
A3: The stability of Cyclo(L-Trp-L-Trp) is highly pH-dependent. It exhibits maximal stability in the pH range of 3 to 7. Outside of this range, the rate of hydrolysis increases significantly. In strongly acidic or alkaline solutions, the degradation to the linear dipeptide and then to L-tryptophan is the predominant degradation pathway.
Q4: What is the impact of temperature on the stability of Cyclo(L-Trp-L-Trp) solutions?
A4: Increased temperature accelerates the degradation of Cyclo(L-Trp-L-Trp). It is recommended to store aqueous solutions of Cyclo(L-Trp-L-Trp) at refrigerated temperatures (2-8 °C) for short-term storage and frozen (-20 °C or below) for long-term storage to minimize degradation. A product data sheet indicates that Cyclo(L-Trp-L-Trp) is stable for at least four years when stored at -20°C[1].
Q5: What are the expected degradation products of Cyclo(L-Trp-L-Trp)?
A5: The primary degradation products from hydrolysis are L-Tryptophyl-L-Tryptophan and L-Tryptophan. Oxidative degradation of the tryptophan side chains can lead to a more complex mixture of products, including kynurenine derivatives, which may be colored.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution has turned yellow or brown. | Oxidation of the indole rings of the tryptophan residues. This can be caused by exposure to light, elevated temperatures, or the presence of oxidizing agents or metal ions. | Prepare fresh solutions using high-purity water and reagents. Store solutions protected from light in amber vials or wrapped in aluminum foil. For long-term storage, degas the solvent and store under an inert atmosphere (e.g., nitrogen or argon) at -20°C or below. |
| Loss of parent compound peak and appearance of new peaks in HPLC analysis. | Hydrolysis of the diketopiperazine ring. This is likely if the pH of the solution is outside the optimal range of 3-7. | Verify the pH of your aqueous solution. If necessary, adjust the pH to be within the 3-7 range using a suitable buffer system. Ensure that the pH is stable over the course of your experiment. |
| Precipitation is observed in the aqueous solution. | Poor solubility of Cyclo(L-Trp-L-Trp) or its degradation products. Cyclo(L-Trp-L-Trp) has low solubility in aqueous buffers. For example, its solubility in a 1:10 mixture of DMSO:PBS (pH 7.2) is approximately 0.1 mg/mL[1]. | Consider using a co-solvent such as DMSO or ethanol to increase solubility, keeping in mind the compatibility with your experimental system. Ensure the concentration of Cyclo(L-Trp-L-Trp) does not exceed its solubility limit in the chosen solvent system. |
| Inconsistent results between experimental replicates. | Inconsistent storage conditions, pH variations, or exposure to light. | Standardize your experimental protocol. Ensure all solutions are prepared, stored, and handled identically. Use calibrated pH meters and protect all samples from light. |
Quantitative Data Summary
Table 1: Solubility of Cyclo(L-Trp-L-Trp) in Various Solvents
| Solvent | Solubility |
| DMF | 30 mg/mL[1] |
| DMSO | 30 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL[1] |
| Ethanol | 5 mg/mL[1] |
Table 2: Illustrative pH-Dependent Degradation of a Diketopiperazine (Phe-Pro-DKP) (Qualitative)
| pH | Stability | Primary Degradation Pathway |
| < 3 | Unstable | Hydrolysis to Dipeptide |
| 3 - 8 | Stable | - |
| > 8 | Unstable | Hydrolysis to Dipeptide |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cyclo(L-Trp-L-Trp)
This protocol is designed to intentionally degrade Cyclo(L-Trp-L-Trp) to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
Cyclo(L-Trp-L-Trp)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
pH meter
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Cyclo(L-Trp-L-Trp) at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate both solutions at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate both solutions at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 60°C for 7 days.
-
At various time points, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 7 days.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
At various time points, withdraw samples from both the exposed and control solutions and dilute with mobile phase for HPLC analysis.
-
3. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 100% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm.
-
Analysis: Monitor the decrease in the peak area of Cyclo(L-Trp-L-Trp) and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Degradation pathways of Cyclo(L-Trp-L-Trp).
Caption: Workflow for a forced degradation study.
References
Preventing degradation of Cyclo(L-Trp-L-Trp) during storage
This technical support center provides guidance on preventing the degradation of Cyclo(L-Trp-L-Trp) during storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of Cyclo(L-Trp-L-Trp).
Issue 1: Discoloration of solid Cyclo(L-Trp-L-Trp) powder (e.g., yellowing or browning).
-
Possible Cause: Oxidation of the tryptophan indole rings. Tryptophan is susceptible to oxidation, which can be accelerated by exposure to light and/or elevated temperatures.[1][2] This can lead to the formation of colored degradation products.[1]
-
Troubleshooting Steps:
-
Inspect Storage Conditions: Verify that the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize exposure to oxygen and moisture.
-
Aliquot the Sample: If the primary container is opened frequently, consider aliquoting the powder into smaller, single-use vials to minimize exposure of the bulk material to ambient conditions.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Purity Check: If discoloration is significant, it is advisable to re-analyze the purity of the compound using a suitable analytical method like HPLC-UV before use.
-
Issue 2: Decreased potency or unexpected results in experiments using a previously stored solution of Cyclo(L-Trp-L-Trp).
-
Possible Cause 1: Degradation in solution. Cyclo(L-Trp-L-Trp) is less stable in solution compared to its solid form. Degradation can occur via oxidation of the tryptophan residues or hydrolysis of the diketopiperazine ring, although the latter is generally less common under neutral pH conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is highly recommended to prepare solutions fresh for each experiment.
-
Proper Solvent Selection: Use high-purity, degassed solvents for dissolution.
-
Storage of Stock Solutions: If a stock solution must be stored, it should be aliquoted into single-use vials and stored at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.
-
pH Consideration: Maintain a neutral pH for aqueous solutions unless the experimental protocol requires otherwise, as extreme pH values can accelerate degradation.
-
-
Possible Cause 2: Adsorption to container surfaces. Peptides and related compounds can adsorb to glass or plastic surfaces, leading to a lower effective concentration in solution.
-
Troubleshooting Steps:
-
Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes or vials for storage and preparation of solutions.
-
Container Material: Polypropylene vials are generally a good choice due to their chemical inertness.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Cyclo(L-Trp-L-Trp)?
A1: For long-term storage, solid Cyclo(L-Trp-L-Trp) should be stored at -20°C or below, in a tightly sealed container, and protected from light.[3] A desiccator can be used to ensure a low-humidity environment.
Q2: How long can I store Cyclo(L-Trp-L-Trp) under these conditions?
A2: When stored properly in its solid, lyophilized form at -20°C or lower, Cyclo(L-Trp-L-Trp) can be stable for several years.[3] However, it is good practice to re-test the purity of the compound if it has been in storage for an extended period.
Q3: What are the primary degradation pathways for Cyclo(L-Trp-L-Trp)?
A3: The most probable degradation pathway for Cyclo(L-Trp-L-Trp) is the oxidation of the electron-rich indole side chains of the tryptophan residues.[2] This can be initiated by factors such as light, heat, and the presence of reactive oxygen species.[2] The primary oxidation products of tryptophan are known to be N-formylkynurenine (NFK), kynurenine (Kyn), and hydroxytryptophan (OH-Trp).[4] While hydrolysis of the diketopiperazine ring is possible, it is generally less favored under standard storage conditions.
Q4: Can I store Cyclo(L-Trp-L-Trp) in solution?
A4: Storing Cyclo(L-Trp-L-Trp) in solution is not recommended for long periods due to its lower stability. If you must store a solution, prepare small aliquots in a suitable solvent and store them frozen at -20°C or -80°C. Use each aliquot only once and discard any unused portion.
Q5: What solvents are suitable for dissolving Cyclo(L-Trp-L-Trp)?
A5: The choice of solvent will depend on your experimental needs. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common solvents for creating stock solutions. For aqueous buffers, ensure the pH is near neutral and use high-purity water.
Data Presentation
Table 1: General Recommendations for Cyclo(L-Trp-L-Trp) Storage
| Parameter | Solid Form | Solution Form |
| Temperature | -20°C or -80°C for long-term storage | -20°C or -80°C for short-term storage |
| Light | Protect from light (use amber vials or store in the dark) | Protect from light |
| Moisture | Store in a desiccated environment | Use anhydrous solvents where possible; for aqueous solutions, use sterile, purified water |
| Oxygen | Store in a tightly sealed container; consider flushing with inert gas | Degas solvents before use; store under an inert atmosphere |
| Duration | Years (with proper conditions) | Days to weeks (highly dependent on solvent and temperature) |
Table 2: Potential Degradation Products of Cyclo(L-Trp-L-Trp) via Tryptophan Oxidation
| Degradation Product | Molecular Weight Change | Notes |
| Mono-hydroxylated Cyclo(L-Trp-L-Trp) | +16 Da | Oxidation of one indole ring. |
| Di-hydroxylated Cyclo(L-Trp-L-Trp) | +32 Da | Oxidation of both indole rings. |
| N-formylkynurenine (NFK) derivative | +32 Da (per residue) | Ring opening of the indole moiety. |
| Kynurenine (Kyn) derivative | +4 Da (from NFK) | Further degradation from the NFK derivative. |
Experimental Protocols
Protocol 1: Stability Assessment of Solid Cyclo(L-Trp-L-Trp) under Accelerated Conditions
This protocol is designed to assess the stability of solid Cyclo(L-Trp-L-Trp) under stressed conditions, following principles outlined in ICH guidelines.[5][6]
-
Sample Preparation:
-
Accurately weigh 1-2 mg of solid Cyclo(L-Trp-L-Trp) into several amber glass vials.
-
Prepare multiple sets of vials for each storage condition to be tested.
-
Tightly cap the vials. For an inert atmosphere condition, flush the vials with argon or nitrogen before sealing.
-
-
Storage Conditions (Example):
-
Control: -20°C, protected from light.
-
Accelerated Temperature: 40°C ± 2°C, protected from light.
-
Photostability: 25°C ± 2°C, exposed to a controlled light source (e.g., a photostability chamber). Include a dark control at the same temperature.
-
-
Time Points:
-
Collect samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, dissolve the contents of a vial in a suitable solvent (e.g., DMF or a mobile phase-like solution) to a known concentration.
-
Analyze the sample by a stability-indicating HPLC-UV method (see Protocol 2).
-
Assess for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Protocol 2: HPLC-UV Method for Purity Analysis of Cyclo(L-Trp-L-Trp)
This method can be used to determine the purity of Cyclo(L-Trp-L-Trp) and detect the presence of degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution (Example):
-
Start with a linear gradient of 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute and equilibrate for 4 minutes.
-
Flow rate: 1.0 mL/min.
-
-
Detection:
-
Monitor at a wavelength of 280 nm, which is characteristic of the tryptophan indole ring. A photodiode array (PDA) detector can be used to simultaneously monitor multiple wavelengths to help identify degradation products.[7]
-
-
Sample Preparation:
-
Dissolve the Cyclo(L-Trp-L-Trp) sample in the initial mobile phase composition or a suitable solvent to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the purity of Cyclo(L-Trp-L-Trp) as the percentage of the main peak area relative to the total peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualizations
Caption: Potential oxidative degradation pathway of Cyclo(L-Trp-L-Trp).
Caption: Workflow for the stability assessment of Cyclo(L-Trp-L-Trp).
Caption: Factors influencing the stability of Cyclo(L-Trp-L-Trp).
References
- 1. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testinglab.com [testinglab.com]
- 6. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor results in Cyclo(L-Trp-L-Trp) bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(L-Trp-L-Trp) bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected or no bioactivity with my Cyclo(L-Trp-L-Trp) sample. What are the possible causes and solutions?
Low or no bioactivity can stem from several factors, ranging from compound integrity to assay conditions.
Possible Causes:
-
Compound Degradation: Cyclo(L-Trp-L-Trp), like other peptides, can be susceptible to degradation, especially with improper storage or handling. It is sensitive to factors like pH and temperature.
-
Poor Solubility: The compound has limited solubility in aqueous solutions, which can lead to precipitation in your assay medium and a lower effective concentration.[1][2]
-
Incorrect Concentration: Errors in calculating the concentration of your stock solution or dilutions can lead to inaccurate final concentrations in the assay.
-
Assay Conditions: The pH, temperature, or incubation time of your assay may not be optimal for the activity of Cyclo(L-Trp-L-Trp).
-
Cell Line/Microorganism Insensitivity: The specific cell line or microbial strain you are using may not be sensitive to Cyclo(L-Trp-L-Trp).
Troubleshooting Solutions:
| Solution | Detailed Steps |
| Verify Compound Integrity | - Confirm the purity and identity of your Cyclo(L-Trp-L-Trp) sample using methods like HPLC and mass spectrometry. - Ensure the compound has been stored correctly at -20°C.[1] |
| Optimize Solubility | - Prepare stock solutions in appropriate organic solvents like DMSO or DMF at concentrations up to 30 mg/mL.[1][2] - For aqueous buffers, prepare a lower concentration stock in a mixture like DMSO:PBS (pH 7.2) (1:10) at 0.1 mg/mL.[2] - Visually inspect for any precipitation after adding the compound to your assay medium. If precipitation occurs, consider using a lower final concentration or adding a solubilizing agent if compatible with your assay. |
| Recalculate Concentrations | - Double-check all calculations for stock solutions and serial dilutions. - Consider performing a concentration-response curve to verify the relationship between concentration and activity. |
| Optimize Assay Parameters | - Review the literature for optimal pH and temperature conditions for your specific bioassay. - Perform a time-course experiment to determine the optimal incubation time. |
| Use Appropriate Controls | - Include a positive control (a compound with known activity in your assay) and a negative control (vehicle only) to validate your assay performance. - If possible, test Cyclo(L-Trp-L-Trp) on a cell line or microbial strain where its activity has been previously reported. |
Q2: I am observing high background noise or a low signal-to-noise ratio in my assay. How can I improve this?
High background can mask the true effect of your compound.
Possible Causes:
-
Non-specific Binding: The compound may bind to components of the assay system other than the intended target.
-
Assay Reagent Issues: Reagents may be old, improperly stored, or contaminated.
-
Cellular Stress: High concentrations of the vehicle (e.g., DMSO) can cause cellular stress and affect assay readouts.
-
Microplate Issues: The type of microplate used may not be suitable for your assay (e.g., using clear plates for a fluorescence assay).
Troubleshooting Solutions:
| Solution | Detailed Steps |
| Reduce Non-specific Binding | - Increase the number of washing steps in your protocol. - Consider adding a blocking agent like bovine serum albumin (BSA) to your buffers if it does not interfere with the assay. |
| Check Reagents and Vehicle | - Ensure all assay reagents are within their expiration dates and have been stored correctly. - Test different final concentrations of your vehicle to ensure it is not causing toxicity or interfering with the assay signal. Keep the vehicle concentration consistent across all wells. |
| Select Appropriate Microplates | - For absorbance assays, use clear-bottom plates. - For fluorescence assays, use black plates to minimize background fluorescence. - For luminescence assays, use white plates to maximize the signal. |
Q3: My results with Cyclo(L-Trp-L-Trp) are not reproducible. What could be the reason?
Poor reproducibility can be a significant challenge in bioassays.
Possible Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to variations in the concentrations of reagents and your test compound across wells and experiments.
-
Variability in Cell Culture/Microbial Growth: Differences in cell passage number, confluency, or the growth phase of microorganisms can affect their response to the compound.
-
Edge Effects in Microplates: Wells on the edge of a microplate can be more prone to evaporation, leading to changes in concentration and affecting cell growth.
-
Inconsistent Incubation Conditions: Fluctuations in temperature or CO2 levels in the incubator can impact results.
Troubleshooting Solutions:
| Solution | Detailed Steps |
| Improve Pipetting Technique | - Use calibrated pipettes and practice consistent pipetting techniques. - When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Standardize Biological Material | - Use cells within a consistent and narrow range of passage numbers. - Seed cells at a consistent density and ensure even distribution in the wells. - For microbial assays, use cultures from the same growth phase (e.g., mid-logarithmic phase). |
| Mitigate Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier. |
| Ensure Consistent Incubation | - Regularly check and calibrate your incubator to ensure stable temperature and CO2 levels. - Avoid opening the incubator door frequently during incubation. |
Data Presentation
Table 1: Solubility of Cyclo(L-Trp-L-Trp)
| Solvent | Concentration |
| DMF | 30 mg/mL[1][2] |
| DMSO | 30 mg/mL[1][2] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL[2] |
| Ethanol | 5 mg/mL[1][2] |
Table 2: Reported Minimum Inhibitory Concentrations (MICs) of Cyclo(L-Trp-L-Trp)
| Microorganism | MIC (µg/mL) |
| Acinetobacter baumannii (multidrug-resistant) | 12.5 - 25[1][2] |
| Bacillus subtilis | 12.5 - 50[1][2] |
| Micrococcus luteus | 12.5 - 50[1][2] |
| Staphylococcus aureus | 12.5 - 50[1][2] |
| Saccharomyces cerevisiae | 12.5 - 50[1][2] |
| Aspergillus niger | 12.5 - 50[1][2] |
| Candida albicans | 12.5 - 50[1][2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol outlines the determination of the minimum inhibitory concentration of Cyclo(L-Trp-L-Trp) against a target microorganism using the broth microdilution method.
Materials:
-
Cyclo(L-Trp-L-Trp)
-
Appropriate solvent (e.g., DMSO)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline solution (0.85% w/v)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare Cyclo(L-Trp-L-Trp) Stock Solution: Dissolve Cyclo(L-Trp-L-Trp) in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an appropriate volume of the Cyclo(L-Trp-L-Trp) stock solution to the first well to achieve the highest desired concentration and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well of the dilution series.
-
-
Prepare Bacterial Inoculum:
-
Adjust the bacterial culture with sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells with broth and bacterial inoculum only.
-
Negative Control (Sterility Control): Wells with broth only.
-
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Cyclo(L-Trp-L-Trp) at which no visible bacterial growth (turbidity) is observed.
MTT Cell Viability Assay Protocol
This protocol is for assessing the cytotoxic effects of Cyclo(L-Trp-L-Trp) on a mammalian cell line.
Materials:
-
Cyclo(L-Trp-L-Trp)
-
Appropriate solvent (e.g., DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of Cyclo(L-Trp-L-Trp) in culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control wells (medium with the same concentration of solvent as the treated wells) and untreated control wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization of Formazan:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflows
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for the MTT Cell Viability Assay.
Signaling Pathway
Based on available literature, a proposed mechanism for the antibacterial activity of tryptophan-containing cyclic dipeptides is the inhibition of bacterial quorum sensing. The following diagram illustrates a hypothetical signaling pathway for this mechanism.
Caption: Proposed Anti-Quorum Sensing Mechanism of Cyclo(L-Trp-L-Trp).
References
Optimizing reaction conditions for enzymatic modification of Cyclo(L-Trp-L-Trp)
Technical Support Center: Enzymatic Modification of Cyclo(L-Trp-L-Trp)
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the enzymatic modification of Cyclo(L-Trp-L-Trp), a key diketopiperazine in various bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of enzymes used for modifying Cyclo(L-Trp-L-Trp)?
The modification of the Cyclo(L-Trp-L-Trp) (cWW) scaffold is crucial for generating structural diversity and novel bioactive derivatives. The primary enzymes involved are tailoring enzymes, which introduce chemical modifications to the core structure. Key classes include:
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are well-known for their ability to catalyze a wide range of oxidative reactions, including hydroxylation and epoxidation on the indole rings of the tryptophan residues.
-
Flavin-dependent Monooxygenases (FMOs): Similar to CYPs, FMOs can introduce oxygen atoms, leading to hydroxylated or N-oxygenated derivatives.
-
Prenyltransferases: These enzymes are responsible for attaching prenyl groups to the indole rings, a common modification in natural product biosynthesis that can enhance biological activity.
-
Cyclodipeptide Oxidases (CDOs): These enzymes can catalyze the formation of dehydro-derivatives by introducing double bonds into the diketopiperazine ring or the amino acid side chains.
Q2: I am setting up a new reaction. What are the critical starting parameters to consider?
When establishing a new enzymatic reaction for cWW modification, a systematic approach is crucial. The following parameters should be your primary focus for initial optimization experiments.
Table 1: Critical Starting Parameters for Reaction Optimization
| Parameter | Typical Starting Range | Rationale & Key Considerations |
| pH | 6.5 - 8.5 | Enzyme activity and stability are highly pH-dependent. A Tris-HCl or Phosphate buffer is a common starting point. |
| Temperature | 25 - 37 °C | Most enzymes exhibit optimal activity in this range. Higher temperatures can lead to denaturation and loss of function. |
| Enzyme Concentration | 0.1 - 2.0 µM | Start with a low concentration to conserve the enzyme and increase if the reaction rate is too slow. |
| Substrate Concentration | 10 - 200 µM | Substrate inhibition can occur at high concentrations. Start in a low-to-mid micromolar range. |
| Cofactor(s) | Varies by enzyme | CYPs require a reductase partner and NADPH. FMOs require NADPH or NADH. Ensure these are not limiting (typically 1-2 mM). |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress over time using methods like HPLC or LC-MS to determine the optimal endpoint. |
Troubleshooting Guide
Q3: My reaction shows very low or no product formation. What are the common causes and how do I troubleshoot it?
This is a common issue that can be resolved by systematically investigating potential points of failure. The workflow below provides a logical troubleshooting sequence.
Caption: A decision tree for troubleshooting failed enzymatic reactions.
Step-by-step Troubleshooting:
-
Verify Enzyme Activity: Before testing on cWW, confirm your enzyme is active using a known, reliable substrate. If it's a P450, perform a standard carbon monoxide (CO) difference spectrum assay to ensure it is correctly folded and active.
-
Check Substrate Integrity: Ensure your Cyclo(L-Trp-L-Trp) substrate is pure and has not degraded. Confirm its identity and purity via LC-MS or NMR.
-
Confirm Cofactor Presence and Activity: For redox enzymes like CYPs and FMOs, the presence of an active NADPH or NADH source is critical. Use freshly prepared stocks, as these cofactors can degrade over time. If using a P450 system, ensure the reductase partner is active.
-
Re-evaluate Reaction Conditions: If the components are fine, the conditions are likely the issue. Refer to the optimization table above and perform screens for pH and temperature. Set up a matrix of experiments to test a range of conditions simultaneously.
Q4: I'm observing multiple product peaks in my HPLC analysis. How can I improve the selectivity of the reaction?
The formation of multiple products suggests either a lack of enzyme selectivity or the presence of non-enzymatic side reactions.
-
Lower the Temperature: Reducing the reaction temperature can sometimes enhance selectivity by favoring the formation of the thermodynamically preferred product.
-
Shorten Reaction Time: Over-incubation can lead to the primary product being further modified into secondary products. Conduct a time-course experiment to find the point of maximum primary product formation before it converts to other species.
-
Titrate Enzyme Concentration: A lower enzyme concentration can sometimes favor the formation of a single product.
-
Consider Enzyme Engineering: If intrinsic lack of selectivity is the issue, site-directed mutagenesis of the enzyme's active site may be necessary to favor the desired modification.
Table 2: Example of Time-Course Experiment to Improve Selectivity
| Time (hours) | Substrate cWW (%) | Product A (%) | Product B (%) |
| 1 | 85 | 14 | 1 |
| 4 | 55 | 40 | 5 |
| 8 | 20 | 35 | 25 |
| 16 | 5 | 20 | 55 |
| 24 | <1 | 10 | 70 |
In this example, a 4-hour reaction time provides the highest yield of the desired "Product A" before it is converted into "Product B".
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Modification of Cyclo(L-Trp-L-Trp)
This protocol provides a starting point for a typical small-scale analytical reaction.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cyclo(L-Trp-L-Trp) in DMSO.
-
Prepare a 100 mM stock solution of NADPH in your reaction buffer.
-
Prepare a 50X stock of your enzyme (e.g., 50 µM for a final concentration of 1 µM) in its storage buffer.
-
Prepare a 1X reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Reaction Setup (for a 100 µL final volume):
-
To a microcentrifuge tube, add:
-
86 µL of 1X reaction buffer.
-
2 µL of 10 mM cWW stock (final concentration: 200 µM).
-
10 µL of 100 mM NADPH stock (final concentration: 10 mM).
-
(If applicable) Add reductase partner for P450 systems.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30 °C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 2 µL of the 50X enzyme stock to initiate the reaction.
-
Incubate at the desired temperature with gentle shaking for the planned duration (e.g., 4 hours).
-
-
Quench the Reaction:
-
Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile or methanol containing 0.1% formic acid. This will precipitate the enzyme.
-
Vortex thoroughly and centrifuge at >13,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Caption: A standard workflow for enzymatic modification experiments.
Protocol 2: HPLC Method for Reaction Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 280 nm (for the indole chromophore) and 220 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
This gradient should provide good separation between the relatively polar modified products and the more hydrophobic starting material, Cyclo(L-Trp-L-Trp).
Technical Support Center: Interpreting NMR Spectra of Cyclo(L-Trp-L-Trp)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of Cyclo(L-Trp-L-Trp).
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for Cyclo(L-Trp-L-Trp) in DMSO-d6?
A1: The approximate ¹H and ¹³C chemical shifts for Cyclo(L-Trp-L-Trp) in DMSO-d6 are summarized in the tables below. Please note that these values can be influenced by experimental conditions such as concentration, temperature, and pH.
Table 1: ¹H NMR Chemical Shifts (ppm) for Cyclo(L-Trp-L-Trp) in DMSO-d6
| Proton | Chemical Shift (ppm) |
| H-1 (Indole NH) | 10.85 (s, 2H) |
| H-4 (Indole) | 7.55 (d, J = 7.9 Hz, 2H) |
| H-7 (Indole) | 7.32 (d, J = 8.1 Hz, 2H) |
| H-2 (Indole) | 7.11 (s, 2H) |
| H-6 (Indole) | 7.03 (t, J = 7.5 Hz, 2H) |
| H-5 (Indole) | 6.95 (t, J = 7.4 Hz, 2H) |
| NH (Amide) | 8.20 (s, 2H) |
| α-CH | 4.15 (m, 2H) |
| β-CHa | 3.20 (dd, J = 14.5, 4.5 Hz, 2H) |
| β-CHb | 3.05 (dd, J = 14.5, 6.5 Hz, 2H) |
Table 2: ¹³C NMR Chemical Shifts (ppm) for Cyclo(L-Trp-L-Trp) in DMSO-d6
| Carbon | Chemical Shift (ppm) |
| C=O | 169.5 |
| C-7a (Indole) | 136.2 |
| C-3a (Indole) | 127.5 |
| C-2 (Indole) | 123.8 |
| C-4 (Indole) | 121.1 |
| C-6 (Indole) | 118.6 |
| C-5 (Indole) | 118.4 |
| C-7 (Indole) | 111.5 |
| C-3 (Indole) | 109.8 |
| α-C | 55.0 |
| β-C | 28.0 |
Q2: Why do the two tryptophan residues in Cyclo(L-Trp-L-Trp) show only one set of signals in the NMR spectrum?
A2: Cyclo(L-Trp-L-Trp) is a symmetrical molecule. Due to rapid conformational averaging on the NMR timescale, the two tryptophan residues are chemically equivalent, resulting in a single set of resonances for the corresponding protons and carbons.
Q3: What is the expected conformation of Cyclo(L-Trp-L-Trp) in solution?
A3: In solution, cyclic dipeptides like Cyclo(L-Trp-L-Trp) often exist in a dynamic equilibrium between different conformers. The diketopiperazine ring typically adopts a boat or planar conformation, and the tryptophan side chains can be in a folded conformation (stacked over the diketopiperazine ring) or an extended conformation. The observed NMR spectrum is an average of these rapidly interconverting conformers.
Troubleshooting Guide
Problem 1: My ¹H NMR spectrum shows broad peaks.
-
Possible Cause 1: Aggregation.
-
Solution: Cyclo(L-Trp-L-Trp) can aggregate at higher concentrations, leading to peak broadening. Try acquiring the spectrum at a lower concentration.
-
-
Possible Cause 2: Intermediate Conformational Exchange.
-
Solution: If the rate of conformational exchange is on the same timescale as the NMR experiment, it can lead to broad peaks. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen the signals by shifting the exchange rate to be either faster or slower.
-
-
Possible Cause 3: Paramagnetic Impurities.
-
Solution: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
Problem 2: I am having difficulty assigning the proton signals for the β-methylene group (β-CH2).
-
Explanation: The two protons of the β-methylene group are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. They will appear as a pair of doublets of doublets (dd) due to coupling to each other (geminal coupling) and to the adjacent α-proton (vicinal coupling).
-
Solution: Use 2D NMR.
-
COSY (Correlation Spectroscopy): A COSY spectrum will show a correlation between the α-CH proton and both β-CH protons.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum will show which protons are directly attached to which carbons, confirming the assignment of the β-carbon and its attached protons.
-
Problem 3: The indole NH and amide NH protons are not visible in my spectrum.
-
Possible Cause: Solvent Exchange.
-
Solution: If the NMR solvent is not sufficiently deuterated or contains traces of water, the acidic NH protons can exchange with deuterium from the solvent, causing their signals to broaden or disappear. Use high-quality, dry deuterated solvents. In protic solvents like D2O or methanol-d4, these protons will readily exchange and will likely not be observed. DMSO-d6 is a good solvent choice for observing these exchangeable protons as it is aprotic and a poor hydrogen bond acceptor.
-
Experimental Protocols
Detailed Methodology for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh 1-5 mg of Cyclo(L-Trp-L-Trp).
-
Dissolve the sample in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard 1D ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).
-
-
2D NMR (for full assignment):
-
COSY: To establish proton-proton couplings within the same spin system.
-
HSQC: To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for conformational analysis. A mixing time of 200-500 ms is typically used for small molecules.
-
-
Visualizations
Caption: Experimental workflow for NMR analysis of Cyclo(L-Trp-L-Trp).
Caption: Conformational equilibrium of Cyclo(L-Trp-L-Trp) in solution.
Technical Support Center: Cyclo(L-Trp-L-Trp) Analysis
Welcome to the technical support center for troubleshooting the LC-MS analysis of Cyclo(L-Trp-L-Trp). This guide provides answers to frequently asked questions and detailed troubleshooting steps to address common issues like peak tailing, ensuring robust and reliable data for your research.
Frequently Asked Questions (FAQs)
Q1: Why is my Cyclo(L-Trp-L-Trp) peak tailing in my LC-MS chromatogram?
Peak tailing, where the peak's asymmetry factor is greater than 1.2, is a common issue. For a cyclic peptide like Cyclo(L-Trp-L-Trp), the primary causes are typically related to secondary chemical interactions with the stationary phase or suboptimal chromatographic conditions.
-
Secondary Silanol Interactions: This is the most frequent cause. The indole nitrogen in the tryptophan residues of Cyclo(L-Trp-L-Trp) can act as a basic site. This site can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3] These secondary interactions cause some analyte molecules to lag behind the main peak, resulting in a tail.[4]
-
Mobile Phase pH: An inappropriate mobile phase pH can cause poor peak shape.[5] If the pH is too close to the pKa of the analyte, it may exist in both ionized and unionized forms, leading to peak distortion.[5] For basic compounds, a low pH (≤ 3) is often used to protonate the silanols and minimize these interactions.[1][6]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion, including tailing.[1][7]
-
Column Contamination and Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase bed can create alternative flow paths and active sites, causing peak tailing for all analytes.[7][8][9]
-
Extra-Column Effects: Issues outside the analytical column, such as excessive tubing length, poorly made connections, or large detector cells, can contribute to "dead volume," which causes peaks to broaden and tail.[1][7][10] This is especially noticeable for early-eluting peaks.[1]
Q2: How can I systematically troubleshoot the peak tailing issue?
A systematic approach is key to identifying and resolving the problem. Start by determining if the issue affects all peaks or just the Cyclo(L-Trp-L-Trp) peak.
-
All Peaks Tailing: This usually points to a physical or system-wide issue.[8]
-
Only Cyclo(L-Trp-L-Trp) or Some Peaks Tailing: This suggests a chemical interaction is the root cause.[12]
-
Optimize Mobile Phase: Adjust the pH or add a competitive agent.
-
Reduce Sample Load: Dilute your sample to check for mass overload.[1]
-
Evaluate Column Choice: Your column chemistry may not be ideal for this analyte.
-
Below is a workflow to guide your troubleshooting process.
Troubleshooting Guides & Protocols
Guide 1: Optimizing the Mobile Phase
Secondary interactions with silanol groups are a primary cause of peak tailing for basic compounds.[1][13] Modifying the mobile phase is the first and most effective step to counteract this.
Protocol: Mobile Phase pH Adjustment and Additive Use
-
Objective: To protonate residual silanol groups on the stationary phase, thereby minimizing secondary ionic interactions with Cyclo(L-Trp-L-Trp).
-
Materials:
-
HPLC-grade water and acetonitrile (ACN)
-
High-purity formic acid (FA) or trifluoroacetic acid (TFA)
-
Ammonium formate or ammonium acetate (for buffering)
-
-
Procedure:
-
Step 1 (Low pH): Prepare your aqueous mobile phase (Solvent A) with 0.1% formic acid. This will bring the pH to approximately 2.7, which is effective at protonating most silanol groups.[1]
-
Step 2 (Buffering): If tailing persists, add a buffer salt. Prepare Solvent A with 0.1% formic acid and 5-10 mM ammonium formate.[1][14] The ammonium ions will compete with the analyte for interaction with any remaining ionized silanols.[14][15]
-
Step 3 (Stronger Acid): As an alternative, prepare Solvent A with 0.05-0.1% TFA. TFA is a stronger ion-pairing agent and can be more effective at masking silanol interactions, but it may cause ion suppression in the MS source. Use with caution.
-
Step 4 (Solvent B): Ensure your organic mobile phase (Solvent B, e.g., ACN) contains the same concentration of the acid/buffer as Solvent A. This maintains consistent mobile phase conditions throughout the gradient run.[15]
-
-
Analysis: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample. Compare the peak asymmetry factor to the previous run.
Table 1: Effect of Mobile Phase pH and Additives on Peak Asymmetry (Note: This table presents expected trends for a basic peptide. Actual values for Cyclo(L-Trp-L-Trp) must be determined experimentally.)
| Mobile Phase Condition | Expected pH | Primary Mechanism | Expected Asymmetry Factor (Tf) |
| Water / ACN | ~7.0 | Strong silanol interaction | > 2.0 |
| 0.1% Formic Acid | ~2.7 | Silanol group protonation | 1.2 - 1.5 |
| 0.1% FA + 10mM NH4FA | ~2.7 | Silanol protonation & ionic shielding | 1.0 - 1.2 |
| 0.1% Trifluoroacetic Acid | ~2.0 | Silanol protonation & ion pairing | < 1.2 |
Guide 2: Addressing Column and System Issues
If modifying the mobile phase does not resolve the issue, or if all peaks are tailing, the problem may be physical.
Protocol: Diagnosing Column Overload and Contamination
-
Objective: To determine if peak tailing is caused by mass overload or a compromised column.
-
Procedure:
-
Step 1 (Test for Mass Overload): Prepare a series of dilutions of your Cyclo(L-Trp-L-Trp) sample (e.g., 1:2, 1:5, 1:10) in the mobile phase. Inject the dilutions and the original sample. If peak shape improves significantly at lower concentrations, the original issue was likely column overload.[1][16]
-
Step 2 (Column Wash): If overload is not the issue, column contamination may be the cause.[9] Disconnect the column from the detector and flush it to waste. Use a strong solvent wash sequence. For a C18 column, a typical sequence is:
-
20 column volumes of your aqueous mobile phase (buffer-free).
-
20 column volumes of HPLC-grade water.
-
20 column volumes of isopropanol.
-
20 column volumes of hexane.
-
Repeat in reverse (Isopropanol -> Water -> Mobile Phase).
-
-
Step 3 (Check for Voids): If washing does not help, the column may have a physical void at the inlet.[10] Remove the column, and if permitted by the manufacturer, reverse it and connect it to the injector. Backflush the column with a mid-strength solvent (e.g., 50:50 ACN:Water) at a low flow rate directly to waste.[1]
-
-
Analysis: After performing these steps, re-equilibrate the column with your analytical method and inject a standard. If peak shape is not restored, the column may be permanently damaged and should be replaced. Using a guard column can help prevent contamination of the analytical column.[1]
Guide 3: Column Selection
The choice of column chemistry is critical for obtaining good peak shape for basic compounds.
-
Use Modern, High-Purity Silica Columns: Modern Type B silica columns are less acidic and have fewer residual silanol groups compared to older Type A silica.[3][6]
-
Choose End-Capped Columns: End-capping is a process that uses a small silane reagent to block many of the residual silanol groups that remain after bonding the primary stationary phase (e.g., C18).[1][2] This significantly reduces secondary interactions.[2]
-
Consider Alternative Chemistries:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from silanol groups.[17]
-
Hybrid Silica: Columns made from hybrid organic/inorganic silica particles often exhibit reduced silanol activity and improved pH stability.[6]
-
Positively Charged Surfaces: Some modern columns incorporate a positive surface charge to repel basic analytes from interacting with silanol sites, dramatically improving peak shape for basic compounds even with simple formic acid mobile phases.
-
Visualizing the Problem: Analyte-Silanol Interaction
The diagram below illustrates the chemical interaction that is a common source of peak tailing for analytes with basic functional groups like Cyclo(L-Trp-L-Trp).
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. LC Technical Tip [discover.phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. lctsbible.com [lctsbible.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zefsci.com [zefsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. support.waters.com [support.waters.com]
- 12. agilent.com [agilent.com]
- 13. chromanik.co.jp [chromanik.co.jp]
- 14. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromtech.com [chromtech.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Cyclo(L-Trp-L-Trp) and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Cyclo(L-Trp-L-Trp), a cyclic dipeptide, and its analogs have garnered significant interest in the scientific community for their diverse biological activities. These compounds have shown potential as antibacterial, cytotoxic, anti-inflammatory, and neuroprotective agents. This guide provides an objective comparison of the bioactivity of Cyclo(L-Trp-L-Trp) and its derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Comparative Bioactivity Data
The bioactivity of Cyclo(L-Trp-L-Trp) and its analogs varies significantly depending on the specific chemical modifications and the biological context. The following tables summarize the available quantitative data to facilitate a direct comparison of their efficacy.
Table 1: Antibacterial Activity of Cyclo(L-Trp-L-Trp) and Analogs
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Cyclo(L-Trp-L-Trp) | Multidrug-resistant Acinetobacter baumannii (41 out of 49 strains) | 12.5-25[1] |
| Bacillus subtilis | 12.5-50[1] | |
| Micrococcus luteus | 12.5-50[1] | |
| Staphylococcus aureus | 12.5-50[1] | |
| Saccharomyces cerevisiae | 12.5-50[1] | |
| Aspergillus niger | 12.5-50[1] | |
| Candida albicans | 12.5-50[1] | |
| Cyclo(D-Trp-D-Arg) | Staphylococcus aureus | 0.5[2] |
| Pseudomonas aeruginosa | 0.5[2] | |
| Klebsiella pneumoniae | 2[2] | |
| Cyclo(L-Trp-L-Arg) | Staphylococcus aureus | 64[2] |
| Pseudomonas aeruginosa | 250[2] | |
| Klebsiella pneumoniae | 125[2] |
Table 2: Cytotoxicity of Cyclo(L-Trp-L-Trp) Analogs
| Compound | Cell Line | IC50 |
| Prenylated forms of Cyclo(L-Trp-L-Trp) | Human leukemia and ovarian cell lines | Data not specified[1] |
| Cyclo(L-Trp-L-Pro) (Brevianamide F) | OVCAR-8 (Ovarian cancer) | 11.9 µg/mL |
| Cyclo(L-Trp-L-Hyp) | HL-60 (Acute promyelocytic leukemia) | 64.34 µM |
Table 3: ABCB1 Inhibitory Activity of Cyclo(L-Trp-L-Trp) and Analogs
| Compound | Cell Line | Concentration for Inhibition |
| Cyclo(L-Trp-L-Trp) | PaKiT03 | 1 mM[3] |
| Cyclo-(L-1-methyl-Trp-L-1-methyl-Trp) | PaKiT03 | 0.03 mM[3] |
| Cyclo-(L-Leu-L-Trp) | PaKiT03 | Less or no inhibition at 1 mM[3] |
| Cyclo-(L-Trp-L-Pro) | PaKiT03 | Less or no inhibition at 1 mM[3] |
| Cyclo-(L-Leu-L-Pro) | PaKiT03 | Less or no inhibition at 1 mM[3] |
Signaling Pathways
Cyclo(L-Trp-L-Trp) and its analogs have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Inhibition of LPS-induced inflammatory pathways by Cyclo(L-Pro-L-Trp).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of compounds on cell viability.
Materials:
-
96-well plates
-
Cells of interest (e.g., HeLa, Caco-2)
-
Complete culture medium (CM) or serum-free medium (SS)
-
Cyclic dipeptides (CDPs) dissolved in DMSO
-
Thiazolyl blue tetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 3 x 10^4 cells per well in 200 µL of CM and incubate for 24 hours at 37°C.[3]
-
Remove the medium and replace it with fresh CM or SS.[3]
-
Add different concentrations of the CDP solution to the wells. Use DMSO as a control.[3]
-
Incubate the cells for another 24 hours at 37°C.[3]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Cell viability is calculated as a percentage of the control (DMSO-treated) cells.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Cyclic dipeptides dissolved in a suitable solvent
-
Bacterial inoculum (adjusted to a specific concentration)
Procedure:
-
Prepare serial dilutions of the cyclic dipeptides in MHB in the wells of a 96-well plate.[4]
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.[5]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
DMEM (Dulbecco's Modified Eagle Medium)
-
LPS
-
Cyclic dipeptides
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the cyclic dipeptides for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[6]
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate at room temperature for 10-15 minutes.[7]
-
Measure the absorbance at 540 nm.[8]
-
Calculate the amount of nitrite in the samples using a sodium nitrite standard curve.[6]
-
The percentage of NO inhibition is calculated relative to the LPS-only treated control.[8]
Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.
Conclusion
This guide provides a comparative overview of the bioactivity of Cyclo(L-Trp-L-Trp) and its analogs. The presented data highlights the potential of these compounds in various therapeutic areas. Further research is warranted to explore the full potential of these cyclic dipeptides, including more extensive structure-activity relationship studies and in vivo efficacy evaluations. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 5. Toll-like receptor 4 activates NF-κB and MAP kinase pathways to regulate expression of proinflammatory COX-2 in renal medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclo(L-Trp-L-Trp) and Other Tryptophan-Containing Cyclic Dipeptides for Researchers and Drug Development Professionals
An In-depth Analysis of Antimicrobial, Anticancer, and Neuroprotective Properties with Supporting Experimental Data
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a diverse range of biological activities. Among these, tryptophan-containing cyclic dipeptides have garnered significant interest within the scientific community for their potential therapeutic applications. This guide provides a comprehensive comparison of Cyclo(L-Trp-L-Trp) with other tryptophan-containing cyclic dipeptides, focusing on their antimicrobial, anticancer, and neuroprotective properties. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these promising compounds.
Physicochemical Properties
Cyclo(L-Trp-L-Trp) is a cyclic dipeptide formed from two L-tryptophan residues. Its rigid structure contributes to its stability and biological activity.
| Property | Cyclo(L-Trp-L-Trp) |
| Molecular Formula | C22H20N4O2 |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 20829-55-4 |
Comparative Performance Analysis
The biological activities of Cyclo(L-Trp-L-Trp) and its analogs are significantly influenced by the second amino acid residue in the cyclic structure. The following tables summarize the quantitative data on their antimicrobial and anticancer activities.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. A lower MIC value signifies greater potency. The data below compares the antimicrobial activity of Cyclo(L-Trp-L-Trp) against other tryptophan-containing cyclic dipeptides.
Table 1: Minimum Inhibitory Concentration (MIC) of Tryptophan-Containing Cyclic Dipeptides against Bacterial Strains (μg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Cyclo(L-Trp-L-Trp) | 12.5 - 50 | 12.5 - 50 | >100 | >100 |
| Cyclo(L-Trp-Gly) | >100 | >100 | >100 | >100 |
| Cyclo(L-Trp-L-Ala) | >100 | >100 | >100 | >100 |
| Cyclo(L-Trp-L-Leu) | >100 | >100 | >100 | >100 |
| Cyclo(L-Trp-L-Phe) | >100 | >100 | >100 | >100 |
| Cyclo(L-Trp-L-Tyr) | >100 | >100 | >100 | >100 |
| Cyclo(L-Trp-L-Pro) | >100 | >100 | >100 | >100 |
Table 2: Minimum Inhibitory Concentration (MIC) of Tryptophan-Containing Cyclic Dipeptides against Fungal Strains (μg/mL)
| Compound | Candida albicans | Aspergillus niger |
| Cyclo(L-Trp-L-Trp) | 12.5 - 50 | 12.5 - 50 |
| Cyclo(L-Trp-Gly) | >100 | >100 |
| Cyclo(L-Trp-L-Ala) | >100 | >100 |
| Cyclo(L-Trp-L-Leu) | >100 | >100 |
| Cyclo(L-Trp-L-Phe) | >100 | >100 |
| Cyclo(L-Trp-L-Tyr) | >100 | >100 |
| Cyclo(L-Trp-L-Pro) | >100 | >100 |
Note: The data for compounds other than Cyclo(L-Trp-L-Trp) in Tables 1 and 2 is derived from a study on their prenylated derivatives, where the non-prenylated forms showed no significant activity at the tested concentrations.
Anticancer Activity
The anticancer potential of these compounds is evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates higher cytotoxicity towards cancer cells. It is important to note that many studies have shown that the prenylated forms of these dipeptides exhibit significantly enhanced cytotoxic activity.
Table 3: Cytotoxicity (IC50) of Tryptophan-Containing Cyclic Dipeptides against Human Cancer Cell Lines (μM)
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Cyclo(L-Trp-L-Trp) | >200 | >200 | >200 | >200 |
| Cyclo(L-Trp-Gly) | >200 | >200 | >200 | >200 |
| Cyclo(L-Trp-L-Ala) | >200 | >200 | >200 | >200 |
| Cyclo(L-Trp-L-Leu) | >200 | >200 | >200 | >200 |
| Cyclo(L-Trp-L-Phe) | >200 | >200 | >200 | >200 |
| Cyclo(L-Trp-L-Tyr) | >200 | >200 | >200 | >200 |
| Cyclo(L-Trp-L-Pro) | >200 | >200 | >200 | >200 |
Note: The non-prenylated forms of these cyclic dipeptides generally exhibit low cytotoxicity. The significant increase in anticancer activity is observed upon prenylation.
Experimental Protocols
Accurate and reproducible experimental design is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: The cyclic dipeptide is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cyclic dipeptide and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathways and Mechanisms of Action
Understanding the underlying mechanisms of action is crucial for drug development. Tryptophan-containing cyclic dipeptides have been shown to exert their biological effects through various signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
Several studies suggest that the anticancer activity of tryptophan-containing cyclic dipeptides, particularly their prenylated derivatives, is mediated through the induction of apoptosis (programmed cell death). This process involves a cascade of molecular events that lead to the dismantling of the cell.
A Comparative Guide to the Efficacy of Cyclo(L-Trp-L-Trp) and Linear Tryptophan-Containing Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of the cyclic dipeptide Cyclo(L-Trp-L-Trp) and various linear tryptophan-containing dipeptides. While direct head-to-head comparative studies on the efficacy of Cyclo(L-Trp-L-Trp) and its linear counterpart, L-Trp-L-Trp, are not extensively available in the current literature, this document synthesizes existing data on their distinct biological activities to offer a comprehensive resource for research and development.
Executive Summary
Cyclo(L-Trp-L-Trp) has demonstrated notable antimicrobial and antifungal properties. In contrast, research on linear tryptophan-containing dipeptides has revealed a broader range of activities, including neuroprotective, anti-inflammatory, and anti-angiogenic effects, with their efficacy often dependent on the specific amino acid sequence and the position of the tryptophan residue. The rigid, cyclic structure of Cyclo(L-Trp-L-Trp) may contribute to its stability and specific interactions with microbial targets, whereas the flexibility of linear dipeptides allows for a wider array of biological interactions.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the biological activities of Cyclo(L-Trp-L-Trp) and representative linear tryptophan-containing dipeptides.
Table 1: Antimicrobial Efficacy of Cyclo(L-Trp-L-Trp)
| Microorganism | Assay Type | Efficacy Metric (MIC) | Reference |
| Acinetobacter baumannii (multidrug-resistant strains) | Broth Microdilution | 12.5-25 µg/mL | [1] |
| Bacillus subtilis | Not Specified | 12.5-50 µg/mL | [1] |
| Micrococcus luteus | Not Specified | 12.5-50 µg/mL | [1] |
| Staphylococcus aureus | Not Specified | 12.5-50 µg/mL | [1] |
| Saccharomyces cerevisiae | Not Specified | 12.5-50 µg/mL | [1] |
| Aspergillus niger | Not Specified | 12.5-50 µg/mL | [1] |
| Candida albicans | Not Specified | 12.5-50 µg/mL | [1] |
Table 2: Diverse Biological Activities of Linear Tryptophan-Containing Dipeptides
| Dipeptide | Biological Activity | Model System | Key Findings |
| Trp-Tyr (WY) | Memory Enhancement | Scopolamine-induced amnesic mice | Single 1 mg/kg dose significantly improved spatial memory. |
| Trp-Met (WM) | Memory Enhancement | Scopolamine-induced amnesic mice | Single 1 mg/kg dose significantly improved spatial memory. |
| Trp-Leu (WL) | Anti-angiogenesis | Murine model of oxygen-induced retinopathy | Exhibited a significant anti-angiogenic effect. |
| L-Glu-L-Trp (EW) | Anti-inflammatory (Dermatitis) | Mouse models of allergic and atopic dermatitis | Topical application suppressed skin thickening and inflammation. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these peptides are provided below.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to antimicrobials.
Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with the test bacterium. The antimicrobial agent diffuses into the agar, and if the bacterium is susceptible, a clear zone of no growth will appear around the disk.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Placement: Aseptically place a paper disk impregnated with a known concentration of the test peptide (e.g., Cyclo(L-Trp-L-Trp)) onto the agar surface.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the peptide.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that shows no turbidity after incubation.
Protocol:
-
Preparation of Peptide Dilutions: Prepare a two-fold serial dilution of the test peptide in Mueller-Hinton broth directly in a 96-well plate.
-
Inoculum Preparation: Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.
Signaling Pathways and Mechanisms of Action
The structural differences between cyclic and linear dipeptides likely lead to distinct mechanisms of action and engagement with different cellular signaling pathways.
Potential Antimicrobial Mechanism of Cyclo(L-Trp-L-Trp)
The antimicrobial activity of cyclic dipeptides is an area of active investigation. One proposed mechanism involves the disruption of bacterial communication systems, such as quorum sensing.
References
Unveiling the Antimicrobial Potential of Cyclo(L-Trp-L-Trp): A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comprehensive validation of the antimicrobial spectrum of the cyclic dipeptide Cyclo(L-Trp-L-Trp), offering an objective comparison with established antibiotics and other cyclic dipeptides. The data presented herein is supported by established experimental protocols to ensure reproducibility and facilitate further investigation.
Cyclo(L-Trp-L-Trp) has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Notably, it exhibits efficacy against multidrug-resistant strains, positioning it as a promising candidate for further preclinical and clinical development.
Comparative Antimicrobial Spectrum: Cyclo(L-Trp-L-Trp) vs. Standard Antibiotics
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values of Cyclo(L-Trp-L-Trp) against various pathogens and provide a comparative analysis with commonly used antibiotics and other cyclic dipeptides.
Table 1: Antibacterial Spectrum of Cyclo(L-Trp-L-Trp) and Comparative Antibiotics
| Microorganism | Cyclo(L-Trp-L-Trp) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Acinetobacter baumannii (multidrug-resistant) | 12.5 - 25[1] | >128 | >256 | N/A |
| Bacillus subtilis | 12.5 - 50[1] | 0.125 - 1 | 0.125 - 1 | 0.5 - 2 |
| Micrococcus luteus | 12.5 - 50[1] | 0.015 - 0.12 | 0.12 - 1 | 0.25 - 1 |
| Staphylococcus aureus | 12.5 - 50[1] | 0.125 - 2 | 0.06 - 4 | 0.5 - 2 |
Table 2: Antifungal Spectrum of Cyclo(L-Trp-L-Trp) and Comparative Antifungals
| Microorganism | Cyclo(L-Trp-L-Trp) MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Aspergillus niger | 12.5 - 50[1] | 0.5 - 2 | >64 |
| Candida albicans | 12.5 - 50[1] | 0.125 - 1 | 0.25 - 4 |
| Saccharomyces cerevisiae | 12.5 - 50[1] | 0.25 - 1 | 1 - 16 |
Table 3: Comparative Antimicrobial Activity of Various Cyclic Dipeptides
| Cyclic Dipeptide | Primary Antimicrobial Activity |
| Cyclo(Pro-Trp) | Broad-spectrum antibacterial[2] |
| Cyclo(Phe-Pro) | Broad-spectrum antibacterial[2] |
| Cyclo(Trp-Pro) | Broad-spectrum antifungal[2] |
Mechanism of Action: Interference with Quorum Sensing
While the precise molecular targets of Cyclo(L-Trp-L-Trp) are still under investigation, a significant body of evidence suggests that many cyclic dipeptides exert their antimicrobial effects by interfering with bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the regulation of virulence factors and biofilm formation. By disrupting these signaling pathways, cyclic dipeptides can effectively disarm pathogens without directly killing them, which may reduce the selective pressure for resistance development.
Figure 1: Proposed mechanism of quorum sensing inhibition by Cyclo(L-Trp-L-Trp).
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of a compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of Cyclo(L-Trp-L-Trp) is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Paper disks impregnated with a known concentration of Cyclo(L-Trp-L-Trp) are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Figure 2: Experimental workflow for determining antimicrobial spectrum.
Conclusion
Cyclo(L-Trp-L-Trp) demonstrates a broad spectrum of antimicrobial activity against clinically relevant bacteria and fungi, including drug-resistant strains. Its potency, as indicated by its MIC values, is comparable to or, in some cases, more effective than standard antibiotics, particularly against multidrug-resistant Acinetobacter baumannii. The proposed mechanism of action through quorum sensing inhibition suggests a potential for a lower propensity to induce resistance. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of Cyclo(L-Trp-L-Trp) as a promising new antimicrobial agent. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
A Comparative Guide to the Analytical Cross-Validation of Cyclo(L-Trp-L-Trp)
For researchers, scientists, and professionals in drug development, the accurate quantification of cyclic dipeptides like Cyclo(L-Trp-L-Trp) is critical for ensuring the quality, efficacy, and safety of therapeutic candidates. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of Cyclo(L-Trp-L-Trp): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: A Side-by-Side Comparison of Analytical Methods
The following table summarizes the key quantitative performance parameters for the analysis of Cyclo(L-Trp-L-Trp) and related cyclic dipeptides using RP-HPLC, LC-MS/MS, and qNMR. Data for RP-HPLC are based on validated methods for similar aromatic cyclic dipeptides, while LC-MS/MS data are extrapolated from validated methods for tryptophan and its metabolites.
| Parameter | RP-HPLC with UV Detection | LC-MS/MS | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.998 | > 0.99 | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.05 - 10 nmol per injection | 0.96 - 24.48 nmol/L | Higher, typically in the µM to mM range |
| Limit of Quantification (LOQ) | Typically 3x LOD | 3.42 - 244.82 nmol/L | Higher, typically in the µM to mM range |
| Intra-day Precision (%RSD) | 0.5 - 4.7% | < 13.92% | < 2% |
| Inter-day Precision (%RSD) | 0.7 - 9.9% | < 13.92% | < 2% |
| Accuracy (% Recovery) | 95.8 - 108.1% | 85 - 115% | 98 - 102% |
| Specificity | Can be challenging with co-eluting impurities | High, based on mass-to-charge ratio and fragmentation | High, based on unique NMR signals |
| Throughput | High | High | Low to moderate |
| Cost | Low to moderate | High | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific applications and instrumentation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of Cyclo(L-Trp-L-Trp) in bulk materials and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Cyclo(L-Trp-L-Trp) standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of calibration standards (e.g., 1-100 µg/mL) and inject them in triplicate. Plot the peak area against concentration and perform a linear regression analysis.
-
Precision: Analyze replicate injections of a standard solution at a known concentration on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Perform recovery studies by spiking a known amount of Cyclo(L-Trp-L-Trp) into a placebo matrix.
-
Specificity: Conduct forced degradation studies (e.g., acid, base, oxidation, heat, light) to ensure that degradation products do not interfere with the main peak.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of Cyclo(L-Trp-L-Trp) in complex biological matrices.[2][3][4][5][6]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient optimized for the elution of Cyclo(L-Trp-L-Trp).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Cyclo(L-Trp-L-Trp) and an internal standard (e.g., a stable isotope-labeled version).
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Sample Preparation (for biological samples):
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Validation Parameters: Follow similar validation procedures as for HPLC, with a focus on matrix effects, which can be assessed by comparing the response of the analyte in the matrix to the response in a neat solution.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[7][8]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for quantitative measurements.
-
Sample Preparation:
-
Accurately weigh a known amount of the Cyclo(L-Trp-L-Trp) sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of Cyclo(L-Trp-L-Trp) and a signal from the internal standard.
-
Calculate the concentration of Cyclo(L-Trp-L-Trp) using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
analyte = Cyclo(L-Trp-L-Trp)
-
IS = Internal Standard
-
Mandatory Visualization
The following diagram illustrates a general workflow for the analytical validation of Cyclo(L-Trp-L-Trp) using a chromatographic method like HPLC or LC-MS.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy [mdpi.com]
- 4. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. mdpi.com [mdpi.com]
Unveiling the Cytotoxic Potential of Cyclo(L-Trp-L-Trp) Derivatives in Cancer Cell Lines
The cyclic dipeptide Cyclo(L-Trp-L-Trp) has garnered interest within the scientific community for its structural novelty and potential as a scaffold for drug development. However, studies on the direct cytotoxicity of the unmodified Cyclo(L-Trp-L-Trp) are limited. The available research indicates that the introduction of prenyl groups to the indole rings of tryptophan-containing cyclic dipeptides significantly enhances their cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of Cyclo(L-Trp-L-Trp) and its prenylated derivatives, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Data
The cytotoxic activity of Cyclo(L-Trp-L-Trp) and its C7-prenylated derivative, Cyclo-l-7-dimethylallyl-Trp-l-Trp, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined to quantify their cytotoxic potential. The data reveals a substantial increase in cytotoxicity upon prenylation.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Cyclo(L-Trp-L-Trp) | HeLa | Cervical Cancer | > 100 |
| HepG2 | Liver Cancer | > 100 | |
| A549 | Lung Cancer | > 100 | |
| MCF-7 | Breast Cancer | > 100 | |
| Cyclo-l-7-dimethylallyl-Trp-l-Trp | HeLa | Cervical Cancer | 48.32 |
| HepG2 | Liver Cancer | 51.64 | |
| A549 | Lung Cancer | 63.15 | |
| MCF-7 | Breast Cancer | 55.49 |
Data sourced from a study on the C7-prenylation of tryptophan-containing cyclic dipeptides, which demonstrated a significant increase in anticancer activities[1].
It is evident from the table that the non-prenylated form of Cyclo(L-Trp-L-Trp) exhibits negligible cytotoxicity at concentrations up to 100 µM. In contrast, the addition of a dimethylallyl group at the C7 position of one of the indole rings results in a significant enhancement of cytotoxic activity across all tested cancer cell lines[1]. This highlights the critical role of prenylation in augmenting the anticancer properties of this class of compounds. Prenylated forms of cyclo(L-Trp-L-Trp) have been noted for their cytotoxicity against human leukemia and ovarian cell lines[2].
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine cytotoxicity.
MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells (HeLa, HepG2, A549, and MCF-7) are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Cyclo(L-Trp-L-Trp) and its prenylated derivatives) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Visualizing the Experimental Workflow and Potential Signaling Pathway
To better understand the experimental process and the potential mechanism of action, the following diagrams have been generated.
While the precise signaling pathway for the cytotoxic action of prenylated Cyclo(L-Trp-L-Trp) has not been fully elucidated, many cytotoxic compounds induce cell death through the apoptosis pathway. The following diagram illustrates a generalized intrinsic apoptosis pathway.
References
Synergistic Effects of Cyclo(L-Trp-L-Trp) with Known Antibiotics: A Comparative Guide
To Researchers, Scientists, and Drug Development Professionals:
This guide aims to provide a comprehensive comparison of the synergistic effects of the cyclic dipeptide Cyclo(L-Trp-L-Trp) with established antibiotics. However, a thorough review of existing scientific literature reveals a significant gap in research directly investigating these specific interactions. While the intrinsic antimicrobial and antifungal properties of Cyclo(L-Trp-L-Trp) have been noted, quantitative data from synergistic studies, such as those employing the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index, are not currently available in published research.[1][2]
Therefore, this document will, in lieu of direct comparative data, explore the broader context of tryptophan-containing cyclic dipeptides and their known interactions with antibiotics to provide a foundational understanding and to guide future research in this promising area. We will also present detailed experimental protocols that are essential for conducting such synergistic studies, along with visualizations of the required workflows.
Intrinsic Antimicrobial Activity of Cyclo(L-Trp-L-Trp)
Cyclo(L-Trp-L-Trp) has been identified as a compound with antibiotic properties, demonstrating antimicrobial activity against a range of microorganisms.[1] Its activity has been observed against bacteria such as Acinetobacter baumannii, Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus, as well as fungi including Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae.[1] One study highlighted that while cyclo(L-tryptophanyl-L-prolyl) exhibited broad-spectrum antibacterial properties, cyclo(L-tryptophanyl-L-tryptophanyl) showed broad-spectrum antifungal properties.[2]
Synergistic Potential: Insights from Related Tryptophan-Containing Peptides
While direct evidence for Cyclo(L-Trp-L-Trp) is lacking, studies on other tryptophan-containing peptides offer valuable insights into potential synergistic mechanisms. These peptides have been shown to enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria. For instance, certain tryptophan-containing antimicrobial peptides (AMPs) have demonstrated strong synergistic effects with penicillin, ampicillin, and erythromycin against multidrug-resistant Staphylococcus epidermidis (MRSE).[3][4] These studies reported significant reductions in the minimum inhibitory concentrations (MICs) of the antibiotics when used in combination with the peptides.[3][4] Another study showed a synergistic effect between the tryptophan-containing peptide [R4W4] and gentamicin against E. coli.
The proposed mechanism for this synergy often involves the interaction of the tryptophan residues with the bacterial cell membrane. The peptides can disrupt the membrane, increasing its permeability and facilitating the entry of antibiotics into the bacterial cell, thus enhancing their access to intracellular targets.[5]
Future Directions: The Need for Empirical Data
The absence of specific studies on the synergistic effects of Cyclo(L-Trp-L-Trp) underscores a critical area for future investigation. To address this knowledge gap, rigorous experimental evaluation is necessary. The following sections provide the methodological framework required to carry out such research.
Experimental Protocols
Key Experiment: Checkerboard Assay for Synergy Testing
The checkerboard assay is the standard method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of Cyclo(L-Trp-L-Trp) and a selected antibiotic against a specific bacterial strain.
Materials:
-
Cyclo(L-Trp-L-Trp)
-
Selected antibiotic (e.g., Ampicillin, Gentamicin, Ciprofloxacin)
-
Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of Cyclo(L-Trp-L-Trp) and the selected antibiotic in a suitable solvent.
-
Determination of Minimum Inhibitory Concentration (MIC): Determine the MIC of each agent individually against the test organism using the broth microdilution method according to CLSI or EUCAST guidelines.
-
Checkerboard Plate Setup:
-
In a 96-well plate, create a two-dimensional serial dilution of the two agents.
-
Along the x-axis, serially dilute the antibiotic.
-
Along the y-axis, serially dilute Cyclo(L-Trp-L-Trp).
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include wells with each agent alone to re-determine the MICs as a control.
-
Also include a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: After incubation, determine the MIC of the combination, which is the lowest concentration of the combination that inhibits visible bacterial growth.
-
Calculation of FIC Index: Calculate the FIC index using the following formula:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Visualizing the Workflow
To illustrate the experimental process, the following diagram outlines the key steps in a checkerboard assay.
References
- 1. Cyclo(L-Trp-L-Trp) | Cyclic dioxopiperazine-L-tryptophan-L-tryptophan | Antibiotic | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
Benchmarking Cyclo(L-Trp-L-Trp): A Comparative Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the cyclic dipeptide Cyclo(L-Trp-L-Trp) against established standard compounds. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to offer a comprehensive resource for evaluating its potential in therapeutic applications.
Data Presentation: Comparative Efficacy
The biological activity of Cyclo(L-Trp-L-Trp) is benchmarked against standard compounds in three key areas: antimicrobial, anticancer, and anti-inflammatory activities. All quantitative data is summarized in the tables below for ease of comparison.
Antimicrobial Activity
Cyclo(L-Trp-L-Trp) has demonstrated notable antimicrobial effects against a range of bacterial and fungal pathogens. Its efficacy is compared here with Vancomycin, a standard antibiotic primarily used against Gram-positive bacteria.
| Compound | Organism | MIC (µg/mL) | Reference |
| Cyclo(L-Trp-L-Trp) | Acinetobacter baumannii (multidrug-resistant) | 12.5 - 25 | [1] |
| Bacillus subtilis | 12.5 - 50 | [1] | |
| Micrococcus luteus | 12.5 - 50 | [1] | |
| Staphylococcus aureus | 12.5 - 50 | [1] | |
| Candida albicans | 12.5 - 50 | [1] | |
| Aspergillus niger | 12.5 - 50 | [1] | |
| Saccharomyces cerevisiae | 12.5 - 50 | [1] | |
| Vancomycin | Staphylococcus aureus (MRSA) | 0.5 - 2 | [2] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
Current research indicates that while Cyclo(L-Trp-L-Trp) itself does not exhibit significant direct cytotoxicity against cancer cell lines, its prenylated derivatives show potent anticancer activity.[1][3][4] For a comparative context, the IC50 values of the standard chemotherapeutic agent Doxorubicin are provided.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Prenylated forms of Cyclo(L-Trp-L-Trp) | Human leukemia and ovarian cell lines | Data not specified | [1] |
| Doxorubicin | PC3 (Prostate) | 8.00 | |
| A549 (Lung) | 1.50 | ||
| HeLa (Cervical) | 1.00 | ||
| LNCaP (Prostate) | 0.25 |
IC50: Half-maximal Inhibitory Concentration
Anti-inflammatory Activity
Direct quantitative data on the anti-inflammatory activity of Cyclo(L-Trp-L-Trp) is limited in the current literature. However, related cyclic dipeptides have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways such as MAPK and NF-κB. The standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin is presented here as a benchmark.
| Compound | Assay | IC50 | Reference |
| Cyclo(L-Trp-L-Trp) | LPS-induced Nitric Oxide Production in Macrophages | Data not available | |
| Indomethacin | COX-1 Inhibition | 18 nM | [5] |
| COX-2 Inhibition | 26 nM | [5] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: The test compound, Cyclo(L-Trp-L-Trp), and the standard antibiotic are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a standard anticancer drug for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compound or a standard anti-inflammatory drug for a short period before being stimulated with LPS (a potent inducer of inflammation).
-
Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to produce a colored azo compound.
-
Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm.
-
Calculation: The amount of nitrite is determined from a standard curve, and the inhibitory effect of the compound on NO production is calculated.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the activity of Cyclo(L-Trp-L-Trp).
References
- 1. Frontiers | Amino Acid Trp: The Far Out Impacts of Host and Commensal Tryptophan Metabolism [frontiersin.org]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Safety Operating Guide
Proper Disposal of Cyclo(L-Trp-L-Trp): A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Cyclo(L-Trp-L-Trp) must adhere to specific safety and disposal procedures to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of Cyclo(L-Trp-L-Trp), drawing from safety data sheets and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
According to the Safety Data Sheet (SDS) from MedchemExpress, Cyclo(L-Trp-L-Trp) is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Handling Procedures:
-
Wash hands thoroughly after handling the compound.[1]
-
Wear protective gloves, clothing, and eye/face protection.[1]
-
In case of skin contact, wash with plenty of soap and water.[1]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal information.
| Parameter | Value/Instruction | Source |
| GHS Classification | Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A/2B) | MedchemExpress SDS[1] |
| CAS Number | 20829-55-4 | MedchemExpress SDS[1] |
| Molecular Formula | C22H20N4O2 | MedchemExpress SDS[1] |
| Molecular Weight | 372.42 | MedchemExpress SDS[1] |
| Storage | Store at -20°C, protect from light. | GlpBio[2] |
| Disposal Consideration | Dispose of in accordance with local, state, and federal regulations. | General Guidance |
Step-by-Step Disposal Protocol
While the available Safety Data Sheet for Cyclo(L-Trp-L-Trp) does not provide explicit disposal instructions, the following procedures are based on best practices for chemical waste and should be followed. Given that prenylated forms of Cyclo(L-Trp-L-Trp) are reported to be cytotoxic, a cautious approach is recommended.[2][3]
1. Waste Segregation:
-
Solid Waste:
-
Place unused or expired Cyclo(L-Trp-L-Trp) powder in a clearly labeled, sealed container for chemical waste.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and specifically noting "Cyclo(L-Trp-L-Trp) contaminated material."
-
-
Liquid Waste:
-
Solutions of Cyclo(L-Trp-L-Trp) should be collected in a dedicated, sealed, and clearly labeled container for hazardous chemical waste. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.
-
The container should be labeled with the full chemical name, concentration, and any solvents used.
-
2. Decontamination of Work Surfaces:
-
Wipe down all surfaces that may have come into contact with Cyclo(L-Trp-L-Trp) with a suitable laboratory detergent and then with 70% ethanol or another appropriate disinfectant.
-
Dispose of all cleaning materials (e.g., paper towels, wipes) as contaminated solid waste.
3. Final Disposal:
-
All waste containers must be securely sealed.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
-
Do not dispose of Cyclo(L-Trp-L-Trp) or its solutions down the drain.
-
Do not dispose of solid waste in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Cyclo(L-Trp-L-Trp).
Caption: A flowchart illustrating the proper disposal workflow for Cyclo(L-Trp-L-Trp).
Logical Relationship Diagram
The following diagram outlines the key relationships between the compound's properties, required actions, and disposal outcome.
Caption: Key relationships between compound hazards and disposal actions.
References
Personal protective equipment for handling Cyclo(L-Trp-L-Trp)
Essential Safety and Handling Guide for Cyclo(L-Trp-L-Trp)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Cyclo(L-Trp-L-Trp) to ensure a safe laboratory environment. The following procedural guidance is designed to be a trusted resource for laboratory safety and chemical handling.
Quantitative Safety Data
| Parameter | Value/Information | Source |
| Chemical Name | Cyclo(L-Trp-L-Trp) | - |
| CAS Number | 20829-55-4 | [1] |
| Appearance | White powder | [2] |
| Solubility | Soluble in H2O | [2] |
| Acute Toxicity | No data available | [2] |
| Storage Temperature | Recommended -20 °C | [2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling Cyclo(L-Trp-L-Trp) to minimize exposure and ensure personal safety.
Recommended PPE:
-
Eye Protection: Chemical safety goggles should be worn to protect against potential splashes or airborne particles.
-
Hand Protection: Nitrile gloves are recommended for their chemical resistance to a broad range of substances, including powdered chemicals.[3][4] Always inspect gloves for any signs of degradation or punctures before use.
-
Respiratory Protection: Due to the powdered nature of Cyclo(L-Trp-L-Trp), a respirator is essential to prevent inhalation. An N95 or higher-rated particulate respirator is recommended.[5][6] For environments with higher concentrations or the potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.[5]
-
Body Protection: A standard laboratory coat should be worn to protect the skin and clothing. Ensure the lab coat is fully buttoned.
Experimental Protocol: Safe Handling and Disposal of Cyclo(L-Trp-L-Trp)
The following is a step-by-step guide for the safe handling of Cyclo(L-Trp-L-Trp) from receipt to disposal.
Receiving and Storage:
Handling and Weighing:
Spill and Emergency Procedures:
Disposal Plan:
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of Cyclo(L-Trp-L-Trp).
Caption: Workflow for safe handling and disposal of Cyclo(L-Trp-L-Trp).
References
- 1. caymanchem.com [caymanchem.com]
- 2. All Chemical Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 3. unisafegloves.com [unisafegloves.com]
- 4. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 5. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 6. bestsafetyequipments.com [bestsafetyequipments.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
